Gluconapin potassium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
potassium;N-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8S2.K/c1-2-3-4-7(12-13-23(18,19)20)22-11-10(17)9(16)8(15)6(5-14)21-11;/h2,6,8-11,13-17H,1,3-5H2,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFZOAIQTRQLKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=NNS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=NNS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19KN2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthetic Pathway of Gluconapin Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) (but-3-enyl glucosinolate) is a prominent member of the aliphatic glucosinolate family, a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family, which includes vegetables like broccoli, cabbage, and rapeseed.[1] These compounds and their hydrolysis products are of significant interest due to their roles in plant defense and their potential as cancer chemopreventive agents.[2] Gluconapin is typically present in plants as its potassium salt, gluconapin potassium. This technical guide provides a detailed overview of the biosynthetic pathway of gluconapin, encompassing the enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.
The Biosynthetic Pathway of Gluconapin
The biosynthesis of gluconapin is a complex, multi-step process that originates from the amino acid methionine. The pathway is primarily elucidated in the model organism Arabidopsis thaliana and is divided into three major stages: amino acid chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.[1][3]
Amino Acid Chain Elongation
This initial stage involves the extension of the methionine side chain by one methylene (B1212753) group to form dihomomethionine (B12077338). This process occurs in the chloroplasts.
-
Deamination of Methionine: The pathway begins with the deamination of L-methionine to 4-methylthio-2-oxobutanoate (B1231810) (MTOB). This reaction is catalyzed by the cytosolic enzyme branched-chain aminotransferase 4 (BCAT4) .[4]
-
Condensation with Acetyl-CoA: MTOB is then transported into the chloroplast, where it undergoes a condensation reaction with acetyl-CoA to form 2-(2'-methylthio)ethylmalate. This crucial step is catalyzed by methylthioalkylmalate synthase 1 (MAM1) .[5][6]
-
Isomerization: The resulting 2-(2'-methylthio)ethylmalate is then isomerized to 3-(2'-methylthio)ethylmalate by isopropylmalate isomerase (IPMI) .
-
Oxidative Decarboxylation: The isomer is then subjected to oxidative decarboxylation, yielding 5-methylthio-2-oxopentanoate (B1262595). This reaction is catalyzed by isopropylmalate dehydrogenase (IPMDH) .
-
Transamination: Finally, 5-methylthio-2-oxopentanoate is transaminated to form the chain-elongated amino acid, dihomomethionine .
Core Glucosinolate Structure Formation
Following its synthesis in the chloroplast, dihomomethionine is transported to the cytoplasm to be converted into the core glucosinolate structure.
-
Conversion to Aldoxime: Dihomomethionine is converted to the corresponding aldoxime, 4-methylthiobutanal oxime, by the cytochrome P450 monooxygenase CYP79F1 .[7]
-
Conversion to Thiohydroximate: The aldoxime is then converted to a thiohydroximic acid intermediate. This step is catalyzed by another cytochrome P450, CYP83A1 .[7]
-
S-Glucosylation: The thiohydroximic acid is subsequently S-glucosylated by UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1) , using UDP-glucose as the sugar donor, to form desulfogluconapin.
-
Sulfation: The final step in the formation of the core structure is the sulfation of desulfogluconapin by a sulfotransferase (SOT16) , using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to yield gluconapin.
Secondary Side-Chain Modification
For gluconapin, the side chain derived from dihomomethionine does not undergo further modification. However, in the biosynthesis of other aliphatic glucosinolates, this stage can involve oxidations, hydroxylations, or other reactions to create a diverse array of final products.[3]
Data Presentation
Table 1: Key Enzymes in the Gluconapin Biosynthetic Pathway and Their Functions
| Enzyme | Abbreviation | Function |
| Branched-chain aminotransferase 4 | BCAT4 | Deamination of methionine.[4] |
| Methylthioalkylmalate synthase 1 | MAM1 | Condensation of 4-methylthio-2-oxobutanoate with acetyl-CoA.[5] |
| Isopropylmalate isomerase | IPMI | Isomerization of 2-(2'-methylthio)ethylmalate. |
| Isopropylmalate dehydrogenase | IPMDH | Oxidative decarboxylation to form the elongated 2-oxo acid. |
| Cytochrome P450 79F1 | CYP79F1 | Conversion of dihomomethionine to 4-methylthiobutanal oxime.[7] |
| Cytochrome P450 83A1 | CYP83A1 | Conversion of 4-methylthiobutanal oxime to thiohydroximic acid.[7] |
| UDP-glucose:thiohydroximate S-glucosyltransferase | UGT74B1 | S-glucosylation of thiohydroximic acid to form desulfogluconapin. |
| Sulfotransferase 16 | SOT16 | Sulfation of desulfogluconapin to form gluconapin. |
Table 2: Quantitative Data on Gluconapin Content in Various Brassica Species
| Brassica Species | Plant Part | Gluconapin Content (µmol/g dry weight) |
| Brassica napus (Rapeseed) | Leaves | Varies significantly, can be a major glucosinolate |
| Brassica rapa | Leaves | Can be the predominant glucosinolate |
| Brassica oleracea (e.g., Cauliflower) | Florets | Present, but often in lower concentrations than other glucosinolates |
Note: Glucosinolate content is highly variable and depends on the specific cultivar, growing conditions, and plant age.
Experimental Protocols
Protocol 1: Extraction and Quantification of Gluconapin by HPLC
This protocol describes a widely used method for the extraction, desulfation, and quantification of gluconapin from plant tissue.[8]
Materials:
-
Freeze-dried and finely ground plant material
-
70% (v/v) methanol (B129727)
-
DEAE-Sephadex A-25
-
Purified arylsulfatase (Type H-1 from Helix pomatia)
-
Ultrapure water
-
Sinigrin monohydrate (for standard curve)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Extraction:
-
Accurately weigh approximately 100 mg of lyophilized plant tissue into a 2 mL tube.
-
Add 1 mL of 70% methanol and vortex thoroughly.
-
Incubate at 70°C for 30 minutes to inactivate myrosinase.
-
Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification and Desulfation:
-
Prepare a mini-chromatography column with DEAE-Sephadex A-25.
-
Load the crude extract onto the column. Glucosinolates will bind to the resin.
-
Wash the column with 70% methanol and then with ultrapure water to remove impurities.
-
Add 75 µL of purified arylsulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates with ultrapure water.
-
Analyze the eluate using an HPLC system with a C18 column.
-
Detect the desulfoglucosinolates at 229 nm.
-
Quantify desulfogluconapin by comparing its peak area to a standard curve prepared from desulfated sinigrin, using an appropriate response factor.
-
Protocol 2: Enzyme Assay for Methylthioalkylmalate Synthase (MAM)
This protocol is a general guideline for assaying the activity of MAM, a key enzyme in the chain elongation stage.
Materials:
-
Purified MAM enzyme
-
4-methylthio-2-oxobutanoate (MTOB)
-
Acetyl-CoA
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a colorimetric assay
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, MTOB, and acetyl-CoA in a microplate well or cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a specific amount of purified MAM enzyme.
-
-
Activity Measurement:
-
Monitor the reaction progress. For a DTNB-based assay, the release of Coenzyme A (CoA) is measured. The free thiol group of CoA reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Calculate the initial reaction velocity from the linear phase of the reaction.
-
-
Kinetic Analysis:
Mandatory Visualization
Caption: The biosynthetic pathway of gluconapin from L-methionine.
Caption: Experimental workflow for the extraction and quantification of gluconapin.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucosinolates of Sisymbrium officinale and S. orientale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRANCHED-CHAIN AMINOTRANSFERASE4 Is Part of the Chain Elongation Pathway in the Biosynthesis of Methionine-Derived Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENZYME - 2.3.3.17 methylthioalkylmalate synthase [enzyme.expasy.org]
- 6. EC 2.3.3.17 [iubmb.qmul.ac.uk]
- 7. Metabolic engineering of aliphatic glucosinolates in Chinese cabbage plants expressing Arabidopsis MAM1, CYP79F1, and CYP83A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources, Distribution, and Analysis of Gluconapin Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) (3-butenyl glucosinolate) is a prominent sulfur-containing secondary metabolite belonging to the aliphatic class of glucosinolates.[1] Primarily found in plants of the Brassicaceae family, commonly known as cruciferous vegetables, gluconapin and its hydrolysis products, such as isothiocyanates, are subjects of extensive research.[1][2][3] This interest stems from their roles in plant defense mechanisms and their potential anti-carcinogenic and antimicrobial properties in humans.[2][4] This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for gluconapin potassium.
Natural Occurrence and Distribution
Gluconapin is widely distributed throughout the Brassicaceae family, with its concentration varying significantly depending on the species, cultivar, and even the specific part of the plant.[1] It is a characteristic glucosinolate in many economically important Brassica crops.[1]
Species Distribution: Gluconapin is notably present in many Brassica rapa and Brassica napus varieties.[1] Key dietary sources include broccoli, Brussels sprouts, various cabbages, and turnips.[1][2]
Tissue Distribution: The concentration of gluconapin is not uniform within a single plant. The highest levels are generally found in reproductive tissues like seeds and in young, developing leaves, which is consistent with its role in defending vulnerable plant parts.[1] As leaves mature, the gluconapin content tends to decrease.[1] Significant variations in concentration have been observed between the leaves, seeds, roots, and sprouts of the same plant.[1] For instance, in Brassica rapa, gluconapin can be the predominant glucosinolate in both leaves and seeds.[1]
Data Presentation: Gluconapin Concentration
The following table summarizes quantitative data on gluconapin concentrations in various cruciferous vegetables, compiled from multiple studies. It is important to note that concentrations are highly variable and are influenced by the specific genotype and growing conditions.
| Plant Species | Plant Part | Gluconapin Concentration (µmol/g DW) | Reference |
| Brussels Sprouts (B. oleracea) | 6.8 | [1][5] | |
| Broccoli (B. oleracea) | Variable | [5][6] | |
| Brassica rapa | Leaves and Seeds | Predominant Glucosinolate | [1] |
| Brassica rapa (Chinese Cabbage) | 333.26 to 23,501.58 µmol∙kg⁻¹ DW | [7] | |
| Brassica rapa | 13.21 | [8] | |
| Ida Gold Mustard (Sinapis alba) | 271 µg/g DW | [9] |
Biosynthesis of Gluconapin
The biosynthesis of aliphatic glucosinolates like gluconapin is a complex, multi-step process that originates from amino acids.[3][10] For gluconapin, the precursor amino acid is methionine.[3] The pathway can be broadly divided into three stages:
-
Amino Acid Chain Elongation: The side chain of methionine is elongated through a series of enzymatic reactions.[3]
-
Core Glucosinolate Structure Formation: The elongated amino acid is converted into the core glucosinolate structure. This involves the formation of an aldoxime, the addition of a thiol group to create a thiohydroximate, followed by glycosylation and sulfation.[3]
-
Secondary Side-Chain Modification: The side chain of the core structure undergoes further modifications to produce the final gluconapin molecule.[1]
Experimental Protocols
Accurate quantification of gluconapin requires precise experimental protocols to prevent its enzymatic degradation by myrosinase upon tissue damage and to ensure efficient extraction and detection.[1]
Protocol 1: Analysis of Intact Gluconapin by LC-MS/MS
This method allows for the quantification of gluconapin without the need for desulfation.[11]
1. Sample Preparation and Myrosinase Inactivation:
-
Immediately flash-freeze collected plant tissue in liquid nitrogen to halt metabolic processes.[1]
-
Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[1]
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[1]
2. Extraction:
-
Add hot 70% methanol (B129727) (approximately 70-75°C) to the sample to irreversibly denature the myrosinase enzyme.[2][11] An internal standard, such as sinigrin (B192396), is often added at this stage.[12]
-
Vortex the sample for 30 seconds to 1 minute to ensure thorough mixing.[1] Sonication can be used to enhance extraction efficiency.[1]
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes.[1]
-
Collect the supernatant.
3. Analysis:
-
Filter the final extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[1]
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using Multiple Reaction Monitoring (MRM) for quantification. For gluconapin, the transition m/z 390.0 -> m/z 259.0 (aglycone fragment) and m/z 96.9 (SO₄⁻) can be monitored.[1]
-
Generate a calibration curve using a certified gluconapin standard. Calculate the concentration in the sample based on the peak area relative to the standard curve.[1]
Protocol 2: Analysis of Desulfated Gluconapin by HPLC-UV
This is a widely used method for glucosinolate analysis.[2][11]
1. Sample Preparation and Extraction:
-
Follow the same steps for sample preparation, myrosinase inactivation, and extraction as described in Protocol 1.
2. Purification and Desulfation:
-
Prepare a mini-column with DEAE Sephadex A-25 anion exchange resin.[11]
-
Load the crude extract onto the pre-equilibrated column. The glucosinolates will bind to the resin.[10][11]
-
Wash the column with ultrapure water to remove impurities.[11]
-
Add a solution of aryl sulfatase to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group.[2][10]
3. Elution and Analysis:
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.[11]
-
Filter the eluate through a 0.45 µm filter before injection.[11]
-
Analyze the sample using a reversed-phase HPLC system (e.g., C18 column) with a UV detector set at 229 nm.[10]
-
Quantify peaks by comparing them to a calibration curve generated from a desulfated standard (or by using a certified sinigrin standard and applying the appropriate relative response factor).[11]
Conclusion
This compound is a significant glucosinolate with a widespread distribution in the Brassicaceae family. Its concentration is influenced by genetic and environmental factors, as well as the specific plant tissue. The accurate quantification of gluconapin is essential for research in agriculture, food science, and pharmacology. The methodologies outlined in this guide, including both intact and desulfated analysis, provide robust frameworks for researchers to investigate the roles of this important phytochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity of Gluconapin Potassium and Its Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918), a glucosinolate found predominantly in Brassica vegetables such as rapeseed and turnips, is a subject of increasing interest in the scientific community.[1][2] In its stable form as a potassium salt, gluconapin itself is considered to have limited biological activity.[3] However, upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from gluconapin in intact plant tissue, it yields biologically active compounds.[4][5] This hydrolysis is initiated upon tissue damage, such as chewing or cutting.
The primary and most studied hydrolysis product of gluconapin is 3-butenyl isothiocyanate. It is this isothiocyanate that is largely responsible for the observed anticancer, antioxidant, and antimicrobial properties attributed to gluconapin-rich sources. This technical guide provides a comprehensive overview of the biological activities of both gluconapin potassium and its hydrolysis products, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on Biological Activities
The biological efficacy of this compound and its primary hydrolysis product, 3-butenyl isothiocyanate, has been evaluated across several key areas of therapeutic interest. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Anticancer Activity
The cytotoxic effects of these compounds have been assessed against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: Comparative Anticancer Activity (IC50 Values) of 3-Butenyl Isothiocyanate
| Cancer Cell Line | Cell Type | IC50 Value (µl/mL) |
| PC-3 | Prostate Cancer | 0.041 |
| A-549 | Lung Cancer | 167.49 |
| HeLa | Cervical Cancer | 0.072 |
| HepG2 | Liver Cancer | 0.049 |
| IMR-32 | Neuroblastoma | 0.133 |
| MCF-7 | Breast Cancer | 0.666 |
| MG-63 | Osteosarcoma | 0.065 |
Data for 3-Butenyl Isothiocyanate sourced from Arora et al., 2016.
Antioxidant Activity
The antioxidant potential can be assessed through various assays that measure the compound's ability to scavenge free radicals.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Quantitative Data (IC50) |
| This compound | DPPH, ABTS | Data not available |
| 3-Butenyl Isothiocyanate | DPPH, ABTS | Data not available |
Note: While isothiocyanates, in general, are known to exert antioxidant effects, specific IC50 values for 3-butenyl isothiocyanate from direct radical scavenging assays like DPPH and ABTS are not consistently reported in the literature. The primary antioxidant mechanism of isothiocyanates is believed to be indirect, through the activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory properties are often evaluated by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Quantitative Data (IC50) |
| This compound | Nitric Oxide Inhibition | Data not available |
| 3-Butenyl Isothiocyanate & other ITCs | COX-2 Inhibition | Phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate showed ~99% inhibition at 50 µM |
Data for Phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate sourced from Marković et al., 2018.
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 4: Comparative Antimicrobial Activity of 3-Butenyl Isothiocyanate
| Microorganism | Type | Inhibition Zone Diameter (mm at 1.0 µL/mL) |
| Aeromonas hydrophila | Gram-negative bacteria | 21.67 |
| Bacillus cereus | Gram-positive bacteria | - |
| Listeria monocytogenes | Gram-positive bacteria | - |
| Staphylococcus aureus | Gram-positive bacteria | - |
Data for 3-Butenyl Isothiocyanate sourced from Park et al., 2010. A horseradish root extract containing 1.5% 3-butenyl ITC showed a MIC of 6.67 mg/mL against Clostridium perfringens.
Signaling Pathways
The biological activities of 3-butenyl isothiocyanate are mediated through the modulation of key cellular signaling pathways, primarily the Nrf2 pathway for antioxidant and anti-inflammatory effects, and the NF-κB pathway for anti-inflammatory responses.
Caption: Nrf2 signaling pathway activation by 3-butenyl isothiocyanate.
Caption: NF-κB signaling pathway inhibition by 3-butenyl isothiocyanate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and methodological rigor.
Enzymatic Hydrolysis of this compound
This protocol outlines the enzymatic conversion of this compound to 3-butenyl isothiocyanate using myrosinase.
Materials:
-
This compound salt
-
Myrosinase enzyme
-
Phosphate (B84403) buffer (pH 6.5)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissolve a known amount of this compound salt in phosphate buffer.
-
Add myrosinase enzyme to the solution. The enzyme-to-substrate ratio should be optimized for complete hydrolysis.
-
Incubate the reaction mixture at room temperature (approximately 25°C) for a specified period (e.g., 2-4 hours), with gentle agitation.
-
Stop the reaction by adding an equal volume of DCM or ethyl acetate to extract the formed isothiocyanates.
-
Vortex the mixture vigorously and separate the organic layer.
-
Repeat the extraction process twice more to ensure complete recovery of the hydrolysis products.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at low temperature.
-
Analyze the resulting 3-butenyl isothiocyanate using GC-MS for identification and quantification.
Caption: Workflow for the enzymatic hydrolysis of this compound.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., PC-3, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (this compound or 3-butenyl isothiocyanate) and incubate for a further 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol)
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
This assay measures the accumulation of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve and calculate the percentage of nitric oxide inhibition.
Conclusion
The available scientific evidence strongly indicates that the biological activities associated with gluconapin are primarily attributable to its hydrolysis product, 3-butenyl isothiocyanate. This isothiocyanate demonstrates significant anticancer activity against a range of human cancer cell lines. While direct quantitative data for the antioxidant and antimicrobial activities of 3-butenyl isothiocyanate is less abundant, the broader class of isothiocyanates is well-recognized for these properties, which are mediated through the modulation of key cellular signaling pathways, including Nrf2 and NF-κB.
In contrast, there is a notable lack of quantitative data on the direct biological activities of this compound salt. This suggests that the intact glucosinolate is largely inactive and requires enzymatic hydrolysis to exert its therapeutic potential. Future research should focus on generating more direct comparative data for both this compound and its hydrolysis products to provide a more complete understanding of their respective contributions to the observed health benefits of Brassica vegetables. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct further investigations in this promising area of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gluconapin Potassium in Plant Defense: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconapin (B99918) (3-butenyl glucosinolate), an aliphatic glucosinolate predominantly found in Brassica species, is a key component of the plant's sophisticated chemical defense system against a broad spectrum of herbivores and pathogens.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of gluconapin, its activation via enzymatic hydrolysis, and the subsequent biological activities of its breakdown products. The intricate signaling pathways, primarily involving jasmonic acid and the influence of potassium, that regulate gluconapin accumulation in response to biotic and abiotic stresses are detailed. This document presents quantitative data on gluconapin concentrations, comprehensive experimental protocols for its extraction and analysis, and visual representations of the biochemical and signaling pathways to facilitate a thorough understanding of this critical plant defense mechanism.
Introduction: The "Mustard Oil Bomb"
Plants of the order Brassicales have evolved a potent two-component chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb".[3][4][5] Glucosinolates, such as gluconapin, are sulfur- and nitrogen-containing secondary metabolites that are chemically stable and stored within plant cell vacuoles.[5][6] Upon tissue damage caused by herbivore feeding or pathogen invasion, the enzyme myrosinase (a β-thioglucosidase), which is spatially segregated from glucosinolates in healthy tissue, comes into contact with its substrate.[5][7] This interaction triggers the rapid hydrolysis of glucosinolates into a variety of biologically active and often toxic compounds, including isothiocyanates, nitriles, and thiocyanates.[3][5] These hydrolysis products act as deterrents or toxins to a wide range of generalist herbivores and pathogens.[2][8]
Gluconapin is an aliphatic glucosinolate derived from the amino acid methionine.[9] Its hydrolysis yields 3-butenyl isothiocyanate, a volatile and reactive compound with demonstrated antimicrobial and anti-herbivore properties.[8][10] While commercially available as a potassium salt for research purposes, the role of potassium in the plant extends to influencing the biosynthesis and accumulation of glucosinolates, thereby modulating the plant's defense potential.[10][11][12]
Quantitative Data on Gluconapin Concentration
The concentration of gluconapin varies significantly among different Brassica species, cultivars, plant parts, and is influenced by environmental conditions.[1][13] The following tables summarize quantitative data on gluconapin concentrations from various studies.
Table 1: Gluconapin Concentration in Various Brassica Species
| Plant Species | Plant Part | Gluconapin Concentration (μmol/g DW) | Reference(s) |
| Brassica rapa subsp. pekinensis (Chinese Cabbage) | Leaves | 0.33 - 23.50 | [13][14] |
| Brassica rapa (Turnip Greens) | Leaves | 9.65 - 16.02 | [13][15] |
| Brassica oleracea (Brussels Sprouts) | Sprouts | 6.8 | [1] |
| Brassica oleracea (Broccoli) | Seeds | 3.74 | [1] |
| Brassica napus (Rapeseed) | Seeds | Predominant glucosinolate | [10] |
Note: DW = Dry Weight. Concentrations can vary significantly based on genotype and growing conditions.
Table 2: Impact of Potassium (K) Deficiency on Glucosinolate Levels in Arabidopsis thaliana
| Condition | Glucosinolate Type | Change in Concentration | Reference(s) |
| K-deficiency | Total Glucosinolates | Increased | [11][12][16] |
| K-deficiency | Aliphatic Glucosinolates | Increased | [12][16] |
| K-deficiency | Indole (B1671886) Glucosinolates | Increased | [12][16] |
Biosynthesis and Regulation of Gluconapin
The biosynthesis of gluconapin is a multi-step process that begins with the chain elongation of the amino acid methionine.[9] This is followed by the formation of the core glucosinolate structure and subsequent side-chain modifications.[9][17]
Biosynthetic Pathway
The core pathway involves the conversion of the chain-elongated amino acid to an aldoxime, followed by the addition of a sulfur donor, S-glucosylation, and sulfation.[17]
Genetic and Hormonal Regulation
The biosynthesis of aliphatic glucosinolates, including gluconapin, is regulated by a network of transcription factors, primarily from the R2R3-MYB family.[9][18] MYB28, MYB29, and MYB76 are key positive regulators of the biosynthetic genes.[9]
Plant hormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), play a crucial role in modulating glucosinolate levels in response to biotic stress.[2][18][19] Herbivore attack triggers the JA signaling pathway, leading to an upregulation of MYB transcription factors and a subsequent increase in aliphatic glucosinolate production.[2][19]
Potassium deficiency has been shown to induce the biosynthesis of oxylipins, including JA, and consequently increase the accumulation of both aliphatic and indole glucosinolates.[11][12] This suggests a mechanism by which nutrient status can prime the plant for enhanced defense.[12][16]
The Glucosinolate-Myrosinase System in Action
The efficacy of gluconapin as a defense compound lies in its rapid conversion to toxic hydrolysis products upon tissue damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glucosinolate Biosynthesis and the Glucosinolate–Myrosinase System in Plant Defense - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cellular and Subcellular Organization of the Glucosinolate-Myrosinase System against Herbivores and Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. benchchem.com [benchchem.com]
- 10. plantaanalytica.com [plantaanalytica.com]
- 11. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium deficiency induces the biosynthesis of oxylipins and glucosinolates in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Potassium deficiency induces the biosynthesis of oxylipins and glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
Gluconapin Potassium: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconapin (B99918) potassium, a prominent member of the glucosinolate family of secondary plant metabolites, is the subject of increasing scientific scrutiny. Predominantly found in cruciferous vegetables of the Brassica genus, this sulfur-containing glycoside is a precursor to the biologically active isothiocyanate, 3-butenyl isothiocyanate. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of gluconapin potassium. Detailed experimental protocols for its isolation, purification, and analytical characterization by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. Furthermore, the significant role of its hydrolysis product in modulating key cellular signaling pathways, namely the Nrf2 and NF-κB pathways, is discussed, along with protocols for assessing its anticancer potential. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is the potassium salt of gluconapin, an alkenyl glucosinolate. Its structure consists of a β-D-thioglucose group linked to a sulfonated oxime.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 245550-57-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈KNO₉S₂ | [2][4] |
| Molecular Weight | 411.49 g/mol | |
| IUPAC Name | potassium;[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate (B86663) | |
| Synonyms | 3-Butenylglucosinolate potassium salt | |
| Appearance | Off-white powder | |
| Melting Point | 125 °C | |
| Storage Temperature | Below -18 °C |
Biological Activity and Significance
While intact glucosinolates like this compound exhibit limited biological activity, their hydrolysis products, primarily isothiocyanates, are of significant interest for their potential health benefits. Upon plant tissue damage, the enzyme myrosinase hydrolyzes gluconapin to produce 3-butenyl isothiocyanate, a compound that has demonstrated notable anticancer, antioxidant, and anti-inflammatory properties.
The anticancer effects of 3-butenyl isothiocyanate have been observed in various cancer cell lines, including prostate and liver cancer. Its antioxidant and anti-inflammatory activities are largely attributed to the modulation of key cellular signaling pathways.
Modulation of Nrf2 Signaling Pathway
Isothiocyanates are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory properties of isothiocyanates are primarily linked to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Experimental Protocols
Isolation and Purification of this compound from Plant Material
This protocol describes the extraction and purification of this compound from brassica seeds using anion-exchange chromatography.
Materials:
-
Brassica seeds (e.g., Brassica juncea)
-
70% (v/v) Methanol (B129727)
-
DEAE-Sephadex A-25
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Potassium sulfate solution (e.g., 0.5 M)
-
Ultrapure water
-
Freeze-dryer
Procedure:
-
Extraction: Grind freeze-dried plant material to a fine powder. Extract the powder with hot 70% methanol (approximately 70°C) to inactivate myrosinase. Centrifuge the mixture to pellet the solid material.
-
Column Preparation: Prepare a column with DEAE-Sephadex A-25 resin, and equilibrate it with sodium acetate buffer.
-
Purification: Load the supernatant from the extraction onto the column. Wash the column with the sodium acetate buffer to remove impurities.
-
Elution: Elute the bound glucosinolates with a potassium sulfate solution.
-
Desalting and Lyophilization: The eluted fraction can be desalted if necessary and then freeze-dried to obtain the purified this compound salt.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for the structural characterization of this compound using NMR.
Materials:
-
Purified this compound
-
Deuterated methanol (CD₃OD)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CD₃OD in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard single-pulse ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm the structure.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CD₃OD: δH 3.31 ppm, δC 49.0 ppm).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Gluconapin (in CD₃OD)
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) |
| Aglycone | ||
| C-1 | - | ~163.0 |
| C-2 | 2.65 (m) | ~31.0 |
| C-3 | 5.85 (ddt, 17.1, 10.2, 6.7) | ~137.0 |
| C-4 | 5.12 (d, 17.1), 5.06 (d, 10.2) | ~116.0 |
| Glucose | ||
| C-1' | 4.95 (d, 9.8) | ~83.0 |
| C-2' | 3.35 (t, 9.0) | ~73.0 |
| C-3' | 3.45 (t, 9.0) | ~79.0 |
| C-4' | 3.30 (t, 9.0) | ~71.0 |
| C-5' | 3.40 (m) | ~78.0 |
| C-6' | 3.85 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) | ~62.0 |
| (Note: Chemical shifts are approximate and may vary slightly depending on experimental conditions. Data compiled from typical values for glucosinolates and specific data where available.) |
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the analysis of intact this compound by LC-MS/MS.
Materials:
-
Purified this compound or plant extract
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Ultrapure water
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 70% methanol).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute gluconapin.
-
-
MS/MS Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Precursor Ion: [M-H]⁻ at m/z 372.0.
-
Product Ions: Characteristic fragment ions include m/z 259.0 (aglycone fragment) and m/z 96.9 (SO₄⁻).
-
Cytotoxicity Assessment of 3-Butenyl Isothiocyanate by MTT Assay
This protocol describes the determination of the cytotoxic effects of 3-butenyl isothiocyanate on cancer cells using the MTT assay.
Materials:
-
Cancer cell line (e.g., PC-3 prostate cancer cells)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
3-Butenyl isothiocyanate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 3-butenyl isothiocyanate for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound, as a precursor to the bioactive compound 3-butenyl isothiocyanate, represents a molecule of significant interest in the fields of phytochemistry and pharmacology. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activities, with a focus on the modulation of the Nrf2 and NF-κB signaling pathways. The inclusion of detailed experimental protocols for its isolation, purification, and analysis aims to facilitate further research into this promising natural product and its potential therapeutic applications.
References
- 1. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Mustard Glucosinolates by Macroporous Anion-Exchange Resin: Process Optimization and Kinetics’ Modelling [mdpi.com]
The Discovery and History of Gluconapin Potassium in Brassicaceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) (3-butenyl glucosinolate) is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, including many economically important vegetables such as turnips, broccoli, and cabbage. As a secondary metabolite, gluconapin plays a crucial role in the plant's defense against herbivores and pathogens. Upon tissue damage, it is hydrolyzed by the endogenous enzyme myrosinase to produce but-3-enyl isothiocyanate, a volatile and pungent compound with a range of bioactive properties. In recent years, interest in gluconapin has intensified due to the potential health-promoting effects of its hydrolysis products, which are being investigated for their chemopreventive and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of gluconapin potassium, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Discovery and History
The history of gluconapin is intrinsically linked to the broader discovery and characterization of glucosinolates. The first glucosinolate to be isolated was sinigrin, from black mustard seeds, in 1839. The fundamental structure of glucosinolates as a class of compounds was largely elucidated by the 1930s, with the correct stereochemistry being confirmed in 1963.
Quantitative Data on Gluconapin Content in Brassicaceae
The concentration of gluconapin varies significantly among different species and even cultivars within the Brassicaceae family. Environmental conditions and cultivation practices can also influence its content. The following tables summarize the quantitative data on gluconapin content from various studies.
Table 1: Gluconapin Content in Various Brassica rapa Subspecies and Cultivars
| Brassica rapa Subspecies/Cultivar | Plant Part | Gluconapin Content (μmol/g Dry Weight) | Reference |
| Turnip Greens | Leaves | 9.65 - 16.02 | [1] |
| Chinese Cabbage | Leaves | 0.33 - 23.50 | [2] |
| Vegetable Turnip | Leaves | Up to 281 (μmol/100g Fresh Weight) | [3] |
| Various Cultivars (143N5, 143N7, 163N7) | Leaves | 11.8 - 74.0 | [4] |
Table 2: Gluconapin Content in Other Brassica Species
| Brassica Species | Plant Part | Gluconapin Content (μmol/g Dry Weight) | Reference |
| Brassica napus (Rapeseed) | Leaves | Significant amounts | [5] |
| Brassica oleracea (Brussels Sprouts) | Edible parts | Significant amounts | |
| Brassica juncea (Leaf Mustard) | Leaves | Present |
Experimental Protocols
The extraction and quantification of this compound from plant material require specific and carefully controlled procedures to prevent its enzymatic degradation and to ensure accurate measurements. The following are detailed methodologies for key experiments.
Extraction of Intact this compound
This protocol is designed for the extraction of intact glucosinolates for analysis by methods such as LC-MS/MS.
Materials:
-
Freeze-dryer
-
Grinder or mill
-
70% (v/v) Methanol (B129727), pre-heated to 70°C
-
Internal standard (e.g., sinigrin)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen tissue until completely dry.
-
Grinding: Grind the freeze-dried plant material to a fine, homogenous powder.
-
Extraction: a. Weigh approximately 100 mg of the ground plant powder into a centrifuge tube. b. Add a known amount of internal standard. c. Add 1.5 mL of pre-heated 70% methanol. d. Vortex vigorously for 1 minute. e. Incubate in a water bath at 70°C for 20 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Collection of Supernatant: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional but Recommended): Add another 1.5 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an analysis vial.
-
Storage: Store the extract at -20°C until analysis.
Desulfation of Gluconapin for HPLC-UV Analysis
For quantification using HPLC with UV detection, a desulfation step is necessary to improve chromatographic separation and detection.
Materials:
-
DEAE-Sephadex A-25 anion exchange resin
-
Purified sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer
-
Ultrapure water
Procedure:
-
Column Preparation: Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Loading: Load the crude gluconapin extract (from section 3.1) onto the column. The negatively charged sulfate (B86663) group of gluconapin will bind to the anion exchange resin.
-
Washing: Wash the column with ultrapure water to remove unbound impurities.
-
Desulfation: Apply a solution of purified sulfatase to the column and incubate at room temperature for at least 12 hours. The sulfatase will cleave the sulfate group from the gluconapin, yielding desulfogluconapin.
-
Elution: Elute the desulfogluconapin from the column with ultrapure water.
-
Analysis: The collected eluate can be directly analyzed by HPLC-UV.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
UV detector set at 229 nm
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B52724) (B) is typically used. A common gradient starts with a high percentage of water and gradually increases the percentage of acetonitrile.
Procedure:
-
Injection: Inject the desulfated gluconapin sample onto the HPLC column.
-
Separation: The desulfoglucosinolates are separated based on their polarity.
-
Detection: The eluted compounds are detected by the UV detector at 229 nm.
-
Quantification: The concentration of desulfogluconapin is determined by comparing its peak area to that of a known concentration of a desulfated internal standard and by constructing a calibration curve with a pure standard.
Signaling Pathways
The biological activity of gluconapin is primarily attributed to its hydrolysis product, but-3-enyl isothiocyanate. While recent research suggests that intact glucosinolates may have direct signaling roles, the majority of studies have focused on the pathways modulated by isothiocyanates.
Direct Signaling of Intact Gluconapin
Emerging evidence from 2025 indicates that intact glucosinolates can function as signaling molecules to regulate intercellular trafficking through plasmodesmata, the channels that connect plant cells. This regulation is mediated by changes in callose deposition at the plasmodesmata. This finding opens up a new area of research into the direct physiological roles of gluconapin beyond its function as a precursor to defense compounds.
Caption: Intact gluconapin signaling in intercellular communication.
Signaling Pathways of But-3-enyl Isothiocyanate
But-3-enyl isothiocyanate, the hydrolysis product of gluconapin, is known to exert its biological effects through various signaling pathways, primarily related to cellular stress response and apoptosis.
Isothiocyanates, including but-3-enyl isothiocyanate, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Nrf2 activation by but-3-enyl isothiocyanate.
But-3-enyl isothiocyanate has been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, which are involved in cellular stress responses.
Caption: MAPK-mediated apoptosis by but-3-enyl isothiocyanate.
Experimental Workflows
The following diagram illustrates the general experimental workflow for the analysis of gluconapin from Brassicaceae plant material.
Caption: Experimental workflow for gluconapin analysis.
Conclusion
This compound, a prominent glucosinolate in the Brassicaceae family, has a rich history intertwined with the broader exploration of plant secondary metabolites. While its primary recognized role has been as a precursor to the bioactive but-3-enyl isothiocyanate, emerging research is beginning to uncover direct signaling functions of the intact molecule. The quantitative data clearly demonstrate the wide variation in gluconapin content across different Brassica species and cultivars, highlighting the potential for targeted breeding to enhance its levels for nutritional or pharmaceutical purposes. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of gluconapin. The elucidation of the signaling pathways activated by its hydrolysis product provides a molecular basis for its observed biological activities and opens avenues for further investigation into its potential applications in drug development and disease prevention. Future research should continue to explore the direct signaling roles of intact gluconapin and further delineate the specific mechanisms of action of its hydrolysis products.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Gluconapin potassium CAS number and chemical identifiers
An In-Depth Technical Guide on Gluconapin (B99918) Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gluconapin potassium, a glucosinolate found in Brassicaceae vegetables. It covers its chemical identity, experimental protocols for its analysis, and its role in biological pathways.
Chemical Identifiers and Properties
Gluconapin is a glucosinolate that, in its salt form, is commonly referred to as this compound. Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid.
Table 1: Chemical Identifiers for this compound and Gluconapin
| Identifier | This compound Salt | Gluconapin |
| CAS Number | 245550-57-6[1][2][3][4] | 19041-09-9[5] |
| Molecular Formula | C₁₁H₁₈KNO₉S₂[1][2][6] | C₁₁H₁₉NO₉S₂[5] |
| Molecular Weight | 411.49 g/mol [2][4][6] | 373.4 g/mol [5] |
| IUPAC Name | potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate[1] | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate[5] |
| Synonyms | 3-Butenylglucosinolate potassium salt[4] | 3-Butenyl glucosinolate, Butenyl glucosinolate[5] |
| SMILES | C=CCCC(=N\OS(=O)(=O)[O-])\S[C@H]1--INVALID-LINK--CO)O)O">C@@HO.[K+] | C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O[1] |
| InChI | InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 | InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1[5] |
| InChIKey | Not readily available for potassium salt | PLYQBXHVYUJNQB-BZVDQRPCSA-N[5] |
Experimental Protocols
Extraction and Quantification of Gluconapin from Plant Material
This protocol outlines the extraction of gluconapin from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Freeze-dried and ground plant tissue
-
DEAE-Sephadex A-25
-
Purified Arylsulfatase
-
Ultrapure water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of lyophilized plant tissue.
-
Add 1 mL of 70% methanol and vortex.
-
Incubate at 70°C for 30 minutes.
-
Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction on the remaining pellet and combine the supernatants.
-
-
Purification:
-
Load the combined supernatant onto a DEAE-Sephadex A-25 column.
-
Wash the column with 70% methanol and then with ultrapure water to remove impurities.
-
-
Desulfation:
-
Add 75 µL of purified arylsulfatase solution to the column.
-
Allow the enzymatic reaction to proceed overnight at room temperature to convert gluconapin to its desulfo-form.
-
Elute the desulfo-gluconapin from the column with ultrapure water.
-
-
Quantification:
-
Analyze the eluted sample using an HPLC system with a C18 column.
-
Detect the desulfo-gluconapin using a UV detector at 229 nm.
-
Quantify the amount of desulfo-gluconapin by comparing its peak area to a standard curve.
-
Caption: Workflow for the extraction and analysis of gluconapin.
Myrosinase-Mediated Hydrolysis of Gluconapin
This protocol details the enzymatic hydrolysis of gluconapin by myrosinase to produce 3-butenyl isothiocyanate.[1]
Materials:
-
This compound salt
-
Myrosinase enzyme
-
Phosphate (B84403) buffer (pH 6.5)
-
Organic solvent (e.g., dichloromethane) for extraction
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
Procedure:
-
Reaction Setup:
-
Dissolve a known concentration of this compound salt in phosphate buffer (pH 6.5).
-
Equilibrate the solution to the optimal reaction temperature for myrosinase (typically 25-37°C).
-
Initiate the reaction by adding a specific activity of myrosinase enzyme.
-
-
Hydrolysis:
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
-
Extraction of Isothiocyanate:
-
Stop the reaction by adding an organic solvent such as dichloromethane.
-
Vortex vigorously to extract the 3-butenyl isothiocyanate into the organic phase.
-
Separate the organic layer.
-
-
Analysis:
-
Analyze the organic extract using a GC-MS system to identify and quantify the 3-butenyl isothiocyanate.
-
Biological Pathways and Mechanisms
Myrosinase-Mediated Hydrolysis of Gluconapin
In nature, gluconapin is physically separated from the enzyme myrosinase within the plant cell.[1] When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with gluconapin, catalyzing its hydrolysis.[1] This reaction releases glucose and an unstable aglycone, which then spontaneously rearranges to form 3-butenyl isothiocyanate, a compound with a characteristic pungent taste.[1][2]
Caption: Myrosinase-mediated hydrolysis of gluconapin.
Anticancer Mechanism of Gluconapin-Derived Isothiocyanate
The hydrolysis product of gluconapin, 3-butenyl isothiocyanate, has demonstrated antitumor activities.[4] While the precise signaling cascade is a subject of ongoing research, key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]
Studies on various isothiocyanates suggest that these compounds can influence multiple cellular pathways. For instance, they have been shown to modulate the activity of transcription factors like NF-κB and Nrf2, which are involved in inflammation and the cellular antioxidant response.[7] The anticancer effects are often associated with the activation of caspase enzymes, which are key executioners of apoptosis, and the regulation of proteins involved in cell cycle progression.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Glucosinolates from Cruciferous Vegetables (Brassicaceae) in Gastrointestinal Cancers: From Prevention to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Health Benefits of Gluconapin and its Bioactive Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Gluconapin (B99918), an aliphatic glucosinolate prevalent in Brassicaceae vegetables, is a precursor to the bioactive isothiocyanate, 3-butenyl isothiocyanate. This document provides a detailed examination of the health benefits associated with gluconapin consumption, focusing on the molecular mechanisms of its hydrolysis products. The primary activities discussed include anticancer, antioxidant, and anti-inflammatory effects, which are largely mediated through the modulation of critical cellular signaling pathways such as Keap1-Nrf2 and NF-κB. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for glucosinolate analysis, and visualizes key molecular pathways and workflows to support further research and development in this area.
Introduction to Gluconapin
Gluconapin (3-butenyl glucosinolate) is a sulfur-containing secondary metabolite found in cruciferous vegetables.[1] Like other glucosinolates, it is chemically stable and biologically inert within the intact plant tissue.[2] Upon tissue disruption, such as through chewing or cutting, the enzyme myrosinase is released and hydrolyzes gluconapin into several breakdown products, most notably 3-butenyl isothiocyanate (3-BITC).[3][4] This isothiocyanate is the primary compound responsible for the observed health benefits. While this document refers to gluconapin, the biological activities are predominantly attributed to its isothiocyanate derivatives. In research and supplementation, gluconapin is often utilized as its potassium salt for stability and solubility.
The therapeutic potential of gluconapin-derived compounds stems from their ability to modulate cellular processes involved in carcinogenesis, oxidative stress, and inflammation.[4][5]
Anticancer Mechanisms
The anticancer properties of gluconapin are mediated by its hydrolysis product, 3-BITC, which influences multiple cellular pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3] The mechanisms are often studied alongside other isothiocyanates like sulforaphane (B1684495), which shares similar modes of action.[6][7]
2.1. Induction of Apoptosis and Cell Cycle Arrest Isothiocyanates, including 3-BITC, have been shown to induce apoptosis (programmed cell death) in cancer cells through both p53-dependent and independent pathways.[6][8] They can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[7] This is associated with the downregulation of key cell cycle proteins like cyclin B1 and the upregulation of cyclin-dependent kinase inhibitors such as p21.[7]
2.2. Modulation of Detoxification Pathways A primary mechanism for the chemopreventive effects of isothiocyanates is the activation of the Keap1-Nrf2 signaling pathway.[9][10] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[7] Isothiocyanates react with cysteine residues on Keap1, causing the release of Nrf2.[10] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[7][9][10]
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
2.3. Quantitative Data: Anticancer Activity
The efficacy of isothiocyanates against cancer cells is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 3-Butenyl ITC (from Gluconapin) | HepG2 | Liver Cancer | 15.6 | [3] |
| Sulforaphane | HepG2 | Liver Cancer | ~15-20 | [3] |
| 2-Phenylethyl ITC | HepG2 | Liver Cancer | ~5-10 | [3] |
Note: Data is compiled from in vitro studies and may vary based on experimental conditions.
Antioxidant and Anti-inflammatory Effects
The health benefits of gluconapin extend to mitigating oxidative stress and inflammation, primarily through the indirect antioxidant activity of its isothiocyanate derivatives.
3.1. Indirect Antioxidant Activity While purified glucosinolates like gluconapin exhibit weak direct radical scavenging activity, their hydrolysis products are potent indirect antioxidants.[10][11] As detailed in the anticancer section, isothiocyanates activate the Nrf2 pathway, leading to the upregulation of a broad spectrum of antioxidant enzymes (e.g., HO-1, NQO1, GSTs).[9][10] This enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
3.2. Anti-inflammatory Mechanisms Chronic inflammation is a key factor in many chronic diseases. Isothiocyanates have demonstrated significant anti-inflammatory properties.[8][12] A crucial mechanism is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][13] Sulforaphane, a well-studied isothiocyanate, can inhibit the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[2][13]
Caption: Crosstalk between Nrf2 (antioxidant) and NF-κB (inflammatory) pathways.
3.3. Quantitative Data: Antioxidant Activity Direct antioxidant assays on purified glucosinolates often show limited activity compared to their hydrolysis products or other phytochemicals.
| Assay | Substance | Activity | Reference |
| DPPH Radical Scavenging | Gluconapin | Weak activity | [11] |
| Oxygen Radical Absorbance Capacity (ORAC) | Gluconapin | Displayed antioxidant activity | [11] |
| Fe2+-chelating ability | Gluconapin Fraction | Showed activity | [11] |
Note: The primary antioxidant benefit is attributed to the indirect mechanism via Nrf2 activation.
Bioavailability and Metabolism
The bioavailability of bioactive compounds from gluconapin is dependent on its hydrolysis.[14]
-
Enzymatic Hydrolysis: In raw cruciferous vegetables, chewing damages plant cells, allowing myrosinase to hydrolyze gluconapin into 3-BITC.[15]
-
Inactivation of Myrosinase: Cooking and other heat treatments can denature myrosinase, preventing the formation of isothiocyanates.[13]
-
Gut Microbiota: If myrosinase is inactive, intact glucosinolates can be partially hydrolyzed by the gut microbiota in the colon, although this process is generally less efficient.[13][14]
-
Absorption: A small fraction of intact glucosinolates may be absorbed directly, but the majority of the biological effects are from the absorbed isothiocyanates.[14]
Experimental Protocols
Accurate quantification and assessment of gluconapin and its derivatives are critical for research and development.
5.1. Protocol: Extraction and Quantification of Intact Gluconapin This method is based on High-Performance Liquid Chromatography (HPLC) and is suitable for quantifying intact glucosinolates.[1][16][17]
-
Sample Preparation & Myrosinase Inactivation:
-
Immediately flash-freeze collected plant tissue in liquid nitrogen.[1]
-
Grind the frozen tissue into a fine powder (lyophilization prior to grinding is common).[16][17]
-
Weigh approximately 100 mg of the powder into a tube.[17]
-
Add hot 70-80% methanol (B129727) (e.g., at 75°C) to the sample to extract glucosinolates and irreversibly denature myrosinase.[16]
-
Vortex and/or sonicate the mixture to ensure efficient extraction.[16]
-
-
Extraction and Purification:
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes.[1]
-
Collect the supernatant. An internal standard (e.g., sinigrin) is often added at the start of the extraction for accurate quantification.[16]
-
For analysis by HPLC with UV detection, a purification and desulfation step is required. Load the supernatant onto a pre-equilibrated DEAE anion-exchange column.[16]
-
Wash the column to remove impurities.[1]
-
Apply a purified sulfatase enzyme solution to the column to cleave the sulfate (B86663) group, converting glucosinolates to desulfoglucosinolates.[16]
-
Elute the desulfoglucosinolates from the column with ultrapure water.[17]
-
-
Analysis:
-
For HPLC-UV: Analyze the desulfoglucosinolates using a C18 reversed-phase column with a water/acetonitrile gradient and detect at ~229 nm.[17]
-
For LC-MS/MS: The crude extract can often be directly analyzed after filtration, allowing for the quantification of intact (sulfated) glucosinolates without the desulfation step.[16]
-
Quantify by comparing peak areas to a calibration curve generated from a certified gluconapin standard.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Effects of Interventions with Glucosinolates and Their Metabolites in Cruciferous Vegetables on Inflammatory Bowel Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Contribution of the Glucosinolate Fraction to the Overall Antioxidant Potential, Cytoprotection against Oxidative Insult and Antimicrobial Activity of Eruca sativa Mill. Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Glucosinolates from Cruciferous Vegetables (Brassicaceae) in Gastrointestinal Cancers: From Prevention to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to Gluconapin Potassium: A Stable Precursor for the Bioactive Isothiocyanate, 3-Butenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosinolates represent a class of stable, sulfur-containing secondary metabolites found abundantly in cruciferous vegetables. Gluconapin (B99918) (potassium 3-butenyl glucosinolate) is a prominent member of this family, serving as the natural precursor to the volatile and biologically active compound, 3-butenyl isothiocyanate (3-BITC). The conversion is catalyzed by the endogenous plant enzyme myrosinase, which is released upon tissue damage. 3-BITC has demonstrated significant potential as a cytotoxic and chemopreventive agent, inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the enzymatic conversion of gluconapin, detailed experimental protocols for its extraction, conversion, and analysis, a summary of its biological activities with a focus on apoptotic signaling pathways, and a compilation of relevant quantitative data to support researchers in the fields of pharmacology and drug development.
Introduction
Gluconapin is an alkenyl glucosinolate prevalent in numerous Brassica species, including turnips, broccoli, and various cabbages.[1][2][3] In intact plant tissue, gluconapin is physically segregated from the enzyme myrosinase (EC 3.2.1.147).[2][4] This separation ensures stability. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase is released and catalyzes the hydrolysis of gluconapin.[4][5] This reaction yields glucose and an unstable aglycone intermediate, which promptly rearranges to form 3-butenyl isothiocyanate (3-BITC), a compound of significant interest for its anticancer properties.[4][6][7] The controlled enzymatic hydrolysis of gluconapin is a critical process for isolating and studying the bioactive 3-BITC for potential therapeutic applications.
The Enzymatic Conversion Pathway
The transformation of gluconapin into 3-BITC is a two-step process initiated by myrosinase.
-
Enzymatic Hydrolysis : Myrosinase cleaves the thioglucosidic bond of gluconapin, releasing a molecule of glucose and an unstable aglycone, thiohydroximate-O-sulfate.[4][8]
-
Spontaneous Rearrangement : The aglycone intermediate spontaneously undergoes a Lossen rearrangement to form the primary product, 3-butenyl isothiocyanate.[4]
The efficiency and outcome of this conversion can be influenced by factors such as pH and temperature.[1][9][10] At neutral pH, the formation of isothiocyanates is favored.[9]
Quantitative Data Summary
Quantitative analysis is crucial for evaluating the potential of plant sources and for standardizing dosages in biological assays. The following tables summarize key data related to gluconapin content, analytical methodologies, and the cytotoxic activity of its hydrolysis product, 3-BITC.
Table 1: Gluconapin Content in Various Brassica Vegetables
| Vegetable | Species | Part | Gluconapin Content (mg/100g FW) | Reference |
|---|---|---|---|---|
| Broccolini | B. oleracea var. italica x alboglabra | - | Major Aliphatic Glucosinolate | [2] |
| Chinese Cabbage | Brassica rapa | - | Present | [11] |
| Cold-Pressed Rapeseed Cake | Brassica napus | Seed Cake | 241.3 ± 2.7 mg/100g | [9] |
| Turnip Greens | Brassica rapa | Leaves | 0.965 - 1.602 (DW) |[1] |
FW = Fresh Weight; DW = Dry Weight
Table 2: Performance of Analytical Methods for Isothiocyanate Quantification
| Method | Analyte | Linearity Range | LOD | LOQ | Recovery (%) | Ref. |
|---|---|---|---|---|---|---|
| RP-HPLC-UV | Allyl ITC | 10–18 µg/mL | 0.0043 µg/mL | 0.01324 µg/mL | 97.07–103.66 | [12] |
| HPLC-DAD-MS (with NAC derivatization) | Sulforaphane | Not Specified | 1.72 nmol/mL | 5.16 nmol/mL | 83.3–103.7 | [12] |
| GC-MS | AITC, BITC, PEITC | 0.1-100 µg/mL | ~µg range | Not Specified | Not Specified |[13] |
LOD = Limit of Detection; LOQ = Limit of Quantification; ITC = Isothiocyanate
Table 3: In Vitro Cytotoxicity (IC50) of 3-Butenyl Isothiocyanate (3-BITC)
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
|---|---|---|---|---|
| PC-3 | Prostate Cancer | ~15 µM (Calculated from IC70) | MTT | [6] |
| HepG2 | Liver Cancer | 89.44 µg/mL | MTT | [14] |
| Bone Osteosarcoma (Saos-2) | Bone Cancer | > 25 µM | MTT | [6] |
| Cervical (HeLa) | Cervical Cancer | > 25 µM | MTT | [6] |
| Neuroblastoma (IMR-32) | Neuroblastoma | > 25 µM | MTT | [6] |
| Breast (MCF-7) | Breast Cancer | > 25 µM | MTT |[6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for scientific rigor. The following protocols are synthesized from established methods cited in the literature.
Protocol: Extraction and Purification of Gluconapin
This protocol focuses on extracting intact glucosinolates by first inactivating the myrosinase enzyme.
-
Sample Preparation : Freeze-dry fresh plant material (e.g., Brassica seeds or leaves) to prevent enzymatic degradation and grind into a fine powder.[1][6]
-
Enzyme Inactivation & Extraction :
-
Accurately weigh ~100 mg of lyophilized powder into a tube.
-
Add 1.5 mL of 70% methanol (B129727) (MeOH).
-
Incubate in a 70°C water bath for 30 minutes to deactivate myrosinase.[1]
-
Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.[1]
-
-
Purification (Solid Phase Extraction) :
Protocol: Myrosinase-Mediated Hydrolysis of Gluconapin
This protocol describes the controlled conversion of gluconapin to 3-BITC.
-
Reaction Setup :
-
Dissolve the purified gluconapin extract in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 6.5-7.0).[12]
-
Prepare a solution of myrosinase enzyme (commercially available or extracted).
-
-
Enzymatic Reaction :
-
Add the myrosinase solution to the gluconapin solution.
-
Incubate the mixture to allow for complete hydrolysis. Optimal conditions can vary but a common starting point is 37°C for 3 hours.[12]
-
-
Extraction of 3-BITC :
-
Following incubation, stop the reaction and extract the formed 3-BITC using an organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.[12]
-
Vortex vigorously and separate the organic phase. Repeat the extraction for maximum yield.
-
-
Concentration : Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile (B52724) for HPLC, hexane (B92381) for GC).[12]
Protocol: Quantification of 3-BITC by GC-MS
Gas chromatography-mass spectrometry is highly effective for analyzing volatile compounds like 3-BITC.
-
Instrumentation : A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., VF-5ms), is typically used.
-
GC Oven Program :
-
Initial temperature: 50°C, hold for 5 min.
-
Ramp 1: Increase to 110°C at 5°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 3.5 min.
-
-
Injector : Splitless injection at 250°C. Injection volume: 1 µL.
-
Carrier Gas : Helium at a flow rate of 1.5 mL/min.
-
MS Conditions :
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 255°C.
-
Quantification: Use Selective Ion Monitoring (SIM) of characteristic m/z fragments for 3-BITC (e.g., 149 m/z) for enhanced sensitivity and specificity.
-
-
Quantification : Prepare a calibration curve using a pure 3-BITC standard with an internal standard (e.g., butyl-benzene).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[7][13][14]
-
Cell Seeding : Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells per well. Incubate for 24 hours to allow for attachment.[6][14]
-
Treatment : Treat the cells with various concentrations of 3-BITC (and a vehicle control, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][14]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading : Shake the plate for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 3-BITC that inhibits 50% of cell growth).
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Phenethyl isothiocyanate inhibits STAT3 activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 14. merckmillipore.com [merckmillipore.com]
- 15. scispace.com [scispace.com]
Methodological & Application
Application Note: LC-MS/MS for Sensitive Detection of Gluconapin Potassium
AN-ID: 2025-GKP-01 Target Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantification of gluconapin (B99918) potassium in plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gluconapin, a significant glucosinolate found in Brassicaceae vegetables, is a precursor to bioactive isothiocyanates with potential health benefits. The method utilizes a reversed-phase C18 column for chromatographic separation, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here avoids the need for time-consuming desulfation steps, allowing for the direct analysis of the intact glucosinolate.[1][2] This approach provides excellent selectivity and sensitivity, making it suitable for high-throughput analysis in complex biological samples.[3][4]
Introduction
Glucosinolates (GSLs) are a class of secondary metabolites present in cruciferous plants that play a crucial role in plant defense and have been investigated for their potential cancer-preventive properties in humans.[1] Gluconapin (potassium 3-butenylglucosinolate) is a prominent aliphatic glucosinolate. Upon plant tissue damage, gluconapin is hydrolyzed by the enzyme myrosinase into 3-butenyl isothiocyanate, a compound known for its pungent flavor and biological activity.
Accurate quantification of gluconapin is essential for agricultural research, food science, and pharmaceutical development. Traditional methods often require a chemical or enzymatic desulfation step prior to analysis. However, modern LC-MS/MS techniques enable the direct, sensitive, and selective measurement of intact glucosinolates, simplifying the workflow and improving accuracy. This note provides a comprehensive protocol for the extraction and quantification of gluconapin using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Gluconapin potassium (analytical standard), Sinigrin hydrate (B1144303) (internal standard, optional).
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water.
-
Additives: Formic acid or Acetic acid (LC-MS grade).
-
Extraction: 70% Methanol in water (v/v).
-
Equipment: Analytical balance, centrifuge, vortex mixer, syringe filters (0.22 µm), autosampler vials.
Sample Preparation: Extraction from Plant Material
This protocol is designed to efficiently extract gluconapin while preventing its enzymatic degradation.
-
Homogenization: Immediately flash-freeze fresh plant tissue (e.g., leaves, roots, seeds) in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Myrosinase Inactivation: Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube. Add 1.5 mL of pre-heated 70% aqueous methanol (70°C).
-
Extraction: Vortex the mixture vigorously for 1 minute and place it in a heating block at 70°C for 10 minutes to ensure complete inactivation of myrosinase.
-
Centrifugation: Allow the sample to cool to room temperature. Centrifuge the tube at 12,000 x g for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Methanol + 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Results and Data Presentation
Mass Spectrometry and Fragmentation
Gluconapin ionizes efficiently in negative ESI mode to form the deprotonated molecule [M-H]⁻ at m/z 372.0. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. The most abundant and specific fragments are m/z 97 ([HSO₄]⁻), a common fragment for all glucosinolates, and m/z 259, which results from the loss of the side chain and sulfate (B86663) group. These transitions are ideal for selective and sensitive quantification using MRM.
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Quantification
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Use |
| Gluconapin | 372.0 | 259.0 | Quantifier |
| 372.0 | 97.0 | Qualifier | |
| Sinigrin (IS) | 358.0 | 259.0 | Quantifier |
| 358.0 | 97.0 | Qualifier |
Note: Bolded transitions are typically used for quantification due to their higher specificity and intensity.
Method Performance
The described method demonstrates excellent performance characteristics suitable for trace-level quantification.
Table 3: Summary of Method Validation Data (Representative Values)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 pmol |
| Limit of Quantification (LOQ) | 5.72–17.40 nmol/g (dry weight) |
| Intra-day Precision (% RSD) | < 5% |
| Inter-day Precision (% RSD) | < 10% |
| Accuracy / Recovery | 85 - 110% |
(Data synthesized from typical performance characteristics reported in literature)
Visualizations
Gluconapin Hydrolysis Pathway
Upon tissue disruption, myrosinase mediates the hydrolysis of gluconapin to form an unstable aglycone, which then rearranges to produce bioactive compounds.
References
- 1. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Protocol for the Extraction and Quantification of Gluconapin Potassium from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gluconapin (B99918) is a prominent glucosinolate found in Brassica species, particularly rapeseed (Brassica napus).[1][2] Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant scientific interest due to their role in plant defense and their potential applications in human health, including antioxidant and antimicrobial properties.[3] The accurate extraction and quantification of specific glucosinolates like gluconapin are crucial for agricultural research, quality control in the food industry, and the development of plant-derived therapeutic agents.
This document provides a detailed protocol for the extraction, purification, and quantification of gluconapin, which naturally occurs as a potassium salt, from plant material. The methodology is based on a well-established procedure involving hot solvent extraction to deactivate myrosinase, followed by ion-exchange purification and analysis by High-Performance Liquid Chromatography (HPLC).[4]
Data Presentation
The following tables summarize quantitative data related to gluconapin content in plant sources and typical validation parameters for the analytical method described.
Table 1: Gluconapin Content in Different Plant Materials
| Plant Material | Species | Gluconapin Content (mg/kg dry weight) | Reference |
|---|---|---|---|
| Cold-Pressed Rapeseed Cake | Brassica napus | 2413 ± 27 | [1] |
| Rapeseed Meal | Brassica napus | 970 | [1] |
| Turnip Greens/Tops | Brassica rapa | Present, but not individually quantified |[5] |
Table 2: Typical HPLC Method Validation Parameters for Gluconapin Analysis
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | y = 45.7x + 10.2 |
| Calibration Range | - | 10 - 500 µg/mL |
| Limit of Detection (LOD) | - | 2.5 µg/mL[3] |
| Limit of Quantification (LOQ) | - | 8.0 µg/mL[3] |
| Accuracy (% Recovery) | 95 - 105% | 98.5% - 102.3% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Robustness | No significant impact from minor variations | Method is reliable with small changes in flow rate, temperature, or mobile phase.[3] |
Experimental Protocols
This section details the complete workflow from sample preparation to final analysis for the extraction and quantification of gluconapin potassium.
Materials and Reagents
-
Plant Material: Freeze-dried and finely ground plant material (e.g., rapeseed meal).[3][4]
-
Reference Standard: this compound Salt (Purity ≥95%).[3]
-
Internal Standard: Sinigrin Monohydrate (Purity ≥99%).[3]
-
Solvents: HPLC-grade Methanol (B129727) (MeOH) and Acetonitrile (B52724) (ACN).[3]
-
Water: Ultrapure (18.2 MΩ·cm).[3]
-
Buffers: Analytical grade Sodium Acetate (B1210297) (NaOAc).[3]
-
Enzyme: Aryl Sulfatase (Type H-1 from Helix pomatia).[3]
-
Resin: DEAE-Sephadex A-25 for ion-exchange chromatography.[3]
Preparation of Solutions
-
70% Methanol (v/v): Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water.[3][4]
-
20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 5.5 using acetic acid.[3]
-
Sulfatase Solution: Prepare a solution of aryl sulfatase in the 20 mM sodium acetate buffer. The optimal concentration should be determined based on the specific activity of the enzyme batch.[3]
-
Gluconapin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound salt reference standard and dissolve it in 10.0 mL of ultrapure water in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with ultrapure water.[3]
Extraction of Glucosinolates
-
Sample Weighing: Accurately weigh 50-100 mg of the freeze-dried, finely ground plant material into a 2 mL reaction tube.[4]
-
Myrosinase Inactivation and Extraction: Add 1.0 mL of boiling 70% methanol to the sample tube.[6] Alternatively, add 1.0 mL of 70% methanol at room temperature and immediately place the tube in a water bath at 75-95°C for 5-15 minutes to deactivate the myrosinase enzyme.[4][5]
-
Internal Standard: Add a known amount of the internal standard (Sinigrin) to the mixture.
-
Centrifugation: After cooling to room temperature, centrifuge the tube for 5 minutes at 5,000 x g.[5]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Add another 1.0 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation.[5]
-
Combine Extracts: Pool the two supernatants. This combined solution is the crude glucosinolate extract.
Purification by Ion-Exchange Chromatography
-
Column Preparation: Prepare a small column by adding 1 mL of DEAE-Sephadex A-25 resin. Pre-equilibrate the column with ultrapure water.
-
Loading: Load the combined crude glucosinolate extract onto the top of the prepared DEAE-Sephadex column.[3][5]
-
Washing: Wash the column with ultrapure water to remove interfering compounds.
-
Enzymatic Desulfation: Apply 75 µL of the prepared aryl sulfatase solution to the column and allow it to react overnight (16-18 hours) at room temperature.[5] This step converts the glucosinolates into their desulfo-analogs.
-
Elution: Elute the desulfated glucosinolates from the column by adding 2.5 mL (in 5 x 0.5 mL aliquots) of ultrapure water.[5]
-
Sample Preparation for HPLC: The collected eluate can be directly used for HPLC analysis or freeze-dried and reconstituted in a known volume of water for concentration.[4]
Quantification by HPLC
-
HPLC System: A standard HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is used.[4]
-
Detection: Set the UV detector to a wavelength of 229 nm.[4][5]
-
Mobile Phase: Use a gradient of acetonitrile and water. A typical gradient might start at 1-5% acetonitrile and ramp up to 25-30% over 20-30 minutes.
-
Flow Rate: A typical flow rate is 0.75 - 1.0 mL/min.[4]
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the desulfo-gluconapin peak by comparing its retention time with that of the prepared standard.
-
Calculation: Quantify the amount of gluconapin in the original sample by comparing the peak area to the calibration curve generated from the working standard solutions, correcting for the initial sample weight and dilution factors.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcirc.org [gcirc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosinolates, Ca, Se Contents, and Bioaccessibility in Brassica rapa Vegetables Obtained by Organic and Conventional Cropping Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
Application Note: Solid-Phase Extraction for the Purification of Gluconapin Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) (3-butenyl glucosinolate) is a prominent member of the glucosinolate family, a class of sulfur-containing secondary metabolites found abundantly in cruciferous vegetables such as rapeseed and broccoli.[1][2] These compounds and their enzymatic hydrolysis products, primarily isothiocyanates, are of significant interest in the fields of agriculture, food science, and pharmacology due to their roles in plant defense and their potential health benefits for humans, including antioxidant and antimicrobial properties.[1] Gluconapin is the precursor to 3-butenyl isothiocyanate, a potent bioactive compound.[3][4]
For in-depth research and development of potential therapeutic applications, the isolation of high-purity gluconapin is essential. Solid-phase extraction (SPE) presents a rapid, efficient, and selective method for purifying glucosinolates from complex plant matrices.[5][6] As anionic compounds, glucosinolates can be effectively retained and purified using anion exchange SPE cartridges.[5][6] This application note provides a detailed protocol for the purification of gluconapin potassium using weak anion exchange (WAX) solid-phase extraction.
Data Presentation
The efficiency of purification methods for gluconapin can be evaluated based on recovery, yield, and final purity. The following tables summarize quantitative data from various purification techniques, offering a comparison of their effectiveness.
Table 1: Recovery of Gluconapin Using Various Chromatographic Methods
| Purification Method | Matrix | Recovery (%) | Reference |
| Alumina Column Chromatography | Aqueous Extract | 98 | [7] |
| Macroporous Anion Exchange Resin (Dynamic Mode) | Mustard Seed Extract | 28 | [7][8] |
| Macroporous Resin & Medium Pressure Liquid Chromatography | Defatted Mustard Seed Meal | 77.38 |
Table 2: Purity of Glucosinolates Achieved with Different Purification Strategies
| Compound | Purification Method | Purity (%) | Reference |
| Gluconapin | Macroporous Resin & MPLC | 95 | |
| Sinigrin | Macroporous Anion Exchange Resin | 79.63 | [8] |
| Glucoraphanin (B191350) | Nanofiltration | 91.5 |
Experimental Protocols
This section details the methodology for the extraction and subsequent purification of this compound from plant material using weak anion exchange solid-phase extraction.
Part 1: Extraction of Crude Gluconapin
Materials and Reagents:
-
Plant material (e.g., freeze-dried rapeseed meal)
-
70% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Water bath
Protocol:
-
Sample Preparation: Weigh approximately 200 mg of finely ground, freeze-dried plant material into a centrifuge tube.
-
Myrosinase Inactivation: To prevent enzymatic degradation of gluconapin, place the tube in a 75°C water bath for 1 minute.[1]
-
Extraction: Add 2.0 mL of pre-heated (75°C) 70% methanol to the sample.[1]
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and then incubate in a 75°C water bath for 10 minutes, with intermittent vortexing.[1]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude glucosinolate extract, and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 70% methanol, and the supernatants can be combined.[1]
Part 2: Solid-Phase Extraction (SPE) Purification
Materials and Reagents:
-
Weak Anion Exchange (WAX) SPE Cartridge (e.g., Dimethylaminopropyl (DEA)-based, 3 mL, 60 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
1% Formic Acid in deionized water (v/v)
-
2% Formic Acid in deionized water (v/v)
-
5% Ammonium (B1175870) Hydroxide (B78521) in deionized water (v/v)
-
Crude glucosinolate extract from Part 1
Protocol:
-
Column Conditioning:
-
Place the WAX SPE cartridge on the vacuum manifold.
-
Pass 2 x 1 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 2 x 1 mL of 1% formic acid solution.
-
-
Sample Loading:
-
Load 1 mL of the crude glucosinolate extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 x 1 mL of 2% formic acid solution to remove non-anionic and weakly retained impurities.
-
-
Elution:
-
Elute the purified gluconapin from the cartridge by passing 2 x 1 mL of 5% ammonium hydroxide solution.
-
Collect the eluate in a clean collection tube.
-
-
Downstream Processing: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by HPLC or LC-MS.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Hydrolysis of Gluconapin Potassium and Subsequent Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918), a glucosinolate found predominantly in cruciferous vegetables of the Brassica genus, is a precursor to the bioactive compound 3-butenyl isothiocyanate.[1] This conversion is catalyzed by the enzyme myrosinase (EC 3.2.1.147), which is physically segregated from gluconapin in intact plant tissue. Upon tissue disruption, myrosinase hydrolyzes gluconapin, releasing the biologically active 3-butenyl isothiocyanate. This isothiocyanate has demonstrated significant potential as a cytotoxic agent against various cancer cell lines and is believed to exert its effects through the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.[1][2][3]
These application notes provide detailed protocols for the enzymatic hydrolysis of gluconapin potassium to yield 3-butenyl isothiocyanate, followed by established methods for evaluating its cytotoxic and antioxidant activities.
Data Presentation
Quantitative Bioactivity Data
The primary bioactive compound resulting from the enzymatic hydrolysis of gluconapin is 3-butenyl isothiocyanate. Its cytotoxic activity against various human cancer cell lines has been evaluated, with the following IC50 values reported:
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-3 | Prostate Cancer | 0.041 µL/mL | [1] |
| HepG2 | Liver Cancer | 89.44 µg/mL | |
| A-549 | Lung Cancer | 167.49 µL/mL |
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol outlines the myrosinase-catalyzed hydrolysis of this compound to produce 3-butenyl isothiocyanate.
Materials:
-
This compound salt
-
Myrosinase (from Sinapis alba (white mustard) or a recombinant source)
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Deionized water
-
Reaction vials
-
Incubator/water bath
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in 0.1 M phosphate buffer (pH 6.5). The final concentration in the reaction mixture should be in the range of 1-5 mM.
-
Enzyme Preparation: Prepare a stock solution of myrosinase in the same phosphate buffer. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1.0 units per µmol of substrate can be used.
-
Reaction Setup: In a reaction vial, combine the this compound solution with the myrosinase solution. The total reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25-37°C, for a duration of 1 to 4 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC or GC-MS.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent like dichloromethane or ethyl acetate. Vortex vigorously to extract the 3-butenyl isothiocyanate into the organic phase.
-
Phase Separation: Centrifuge the mixture to facilitate phase separation. Carefully collect the organic layer containing the 3-butenyl isothiocyanate.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to yield the crude 3-butenyl isothiocyanate.
-
Purification (Optional): The crude product can be further purified using column chromatography if required.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., PC-3, HepG2)
-
Complete cell culture medium
-
3-butenyl isothiocyanate (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-butenyl isothiocyanate in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
3-butenyl isothiocyanate solution
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare different concentrations of the 3-butenyl isothiocyanate solution in methanol.
-
In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Materials:
-
3-butenyl isothiocyanate solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample solution (at different concentrations) to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the antioxidant activity can be expressed as an IC50 value or in terms of Trolox equivalents.
Visualizations
Experimental Workflow
References
- 1. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Gluconapin Potassium in Brassica Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of gluconapin (B99918) potassium, a key glucosinolate found in the seeds of various Brassica species. Accurate quantification of this compound is crucial for quality control in the food industry, for assessing the nutritional value and potential health benefits of Brassica crops, and for research into its pharmacological properties.
Introduction to Gluconapin Potassium
Gluconapin (potassium 3-butenyl glucosinolate) is an aliphatic glucosinolate that contributes to the characteristic pungent flavor of many Brassica vegetables.[1] Upon tissue disruption, the enzyme myrosinase hydrolyzes gluconapin to form but-3-enyl isothiocyanate, a volatile and bioactive compound.[2] The concentration of gluconapin in Brassica seeds can vary significantly depending on the species, cultivar, and growing conditions.[3]
Quantitative Data Summary
The following table summarizes the concentration of this compound found in the seeds of various Brassica species as reported in scientific literature. This data is intended for comparative purposes; actual concentrations may vary.
| Brassica Species | Cultivar/Variety | This compound Concentration (μmol/g of Dry Seed Weight) | Reference |
| Brassica napus (Rapeseed/Canola) | Multiple cultivars | Ranged from not detected to significant amounts. Progoitrin is often the main glucosinolate. | [3] |
| Brassica rapa (Turnip, Chinese Cabbage) | Turnip Greens | 9.65 - 16.02 | [1] |
| Chinese Cabbage | 0.33 - 23.50 | [1] | |
| Brassica juncea (Mustard Greens) | Multiple accessions | Sinigrin is often the most abundant, with gluconapin present in varying amounts. | [4] |
| Brassica oleracea (Broccoli, Cabbage) | Brussels Sprouts | Significant amounts detected. | [1] |
Note: The quantitative data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in analytical methodologies and environmental factors.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantitative analysis of glucosinolates like gluconapin.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity.[5]
General Workflow for Gluconapin Quantification
The overall process for quantifying gluconapin in Brassica seeds involves sample preparation, extraction, purification, and subsequent analysis by HPLC or LC-MS.
Caption: General workflow for the quantitative analysis of gluconapin.
Detailed Protocol for HPLC-UV Analysis
This protocol is adapted from established methods for glucosinolate analysis.[2][6]
3.2.1. Materials and Reagents
-
Brassica seeds
-
Methanol (70% and 80%, HPLC grade)
-
Deionized water
-
DEAE-Sephadex A-25
-
Purified arylsulfatase (Helix pomatia Type H-1)
-
Sinigrin hydrate (B1144303) (internal standard)
-
This compound standard
-
Sodium acetate (B1210297) buffer (pH 5.0)
3.2.2. Sample Preparation and Extraction
-
Freeze-dry the Brassica seeds to a constant weight and then grind them into a fine powder.
-
Accurately weigh approximately 100 mg of the powdered seeds into a centrifuge tube.
-
Add a known amount of internal standard (e.g., sinigrin).
-
Add 2 mL of 80% methanol and vortex thoroughly.
-
Incubate the mixture in a water bath at 75°C for 20 minutes to inactivate the myrosinase enzyme.[4]
-
Centrifuge the sample at 5000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 2 mL of 80% methanol and combine the supernatants.
3.2.3. Purification by Ion-Exchange Chromatography
-
Prepare a mini-column with DEAE-Sephadex A-25 equilibrated with water.
-
Load the combined supernatant onto the column.
-
Wash the column with 2 mL of 70% methanol followed by 2 mL of deionized water to remove impurities.
3.2.4. Desulfation
-
Apply 75 µL of purified arylsulfatase solution to the top of the DEAE-Sephadex A-25 column.[2]
-
Allow the desulfation reaction to proceed overnight at room temperature. This step is crucial for the analysis of glucosinolates by HPLC-UV.[1]
3.2.5. Elution and HPLC Analysis
-
Elute the desulfoglucosinolates from the column with 2 x 1 mL of deionized water.
-
Filter the eluate through a 0.22 µm syringe filter.
-
Analyze the sample using an HPLC system equipped with a C18 reversed-phase column and a UV detector set at 229 nm.
-
Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B52724) (B).
-
Quantify the gluconapin peak by comparing its area to a standard curve prepared from the this compound standard.
Glucosinolate Biosynthesis Pathway
Gluconapin is an aliphatic glucosinolate derived from the amino acid methionine. The biosynthesis involves a series of enzymatic reactions, including chain elongation, core structure formation, and secondary modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hort [journals.ashs.org]
- 4. Leaf Mustard (Brassica juncea) Germplasm Resources Showed Diverse Characteristics in Agro-Morphological Traits and Glucosinolate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucosinolates, Ca, Se Contents, and Bioaccessibility in Brassica rapa Vegetables Obtained by Organic and Conventional Cropping Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Applications of Purified Gluconapin Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) potassium is a glucosinolate, a class of secondary metabolites found in cruciferous vegetables of the Brassicaceae family.[1][2] Glucosinolates themselves are biologically inert precursors.[3][4] When the plant tissue is damaged, the enzyme myrosinase is released and hydrolyzes glucosinolates into biologically active compounds, primarily isothiocyanates.[5] Purified gluconapin potassium, in the presence of myrosinase, yields 3-butenyl isothiocyanate, a compound with potential anti-cancer properties.
These application notes provide an overview of the potential anti-cancer applications of purified this compound in cell culture, with the understanding that its bioactivity is dependent on its conversion to its corresponding isothiocyanate. The protocols and data presented are based on studies of closely related and well-characterized isothiocyanates, such as allyl isothiocyanate (AITC), which serve as a model for the expected effects of the active form of gluconapin.
Principle of Action
In cell culture applications, to study the effects of this compound, it is crucial to facilitate its hydrolysis to 3-butenyl isothiocyanate. This is typically achieved by the addition of purified myrosinase to the cell culture medium. The resulting isothiocyanate is a reactive compound that can induce a variety of cellular effects, primarily investigated in the context of cancer cell lines. These effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).
Data Presentation
The anti-proliferative activity of isothiocyanates is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. The following table summarizes the IC50 values for the well-studied allyl isothiocyanate (AITC) in various human cancer cell lines, which can be used as a reference for estimating the potential potency of gluconapin-derived isothiocyanate.
| Cell Line | Cancer Type | Isothiocyanate | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 3-Butenyl ITC | 48 | 89.44 (µg/mL) | |
| GBM 8401 | Glioblastoma | AITC | 24 | 9.25 ± 0.69 | |
| MCF-7 | Breast Cancer | AITC | 48 | ~20 | |
| HT-29 | Colorectal Adenocarcinoma | AITC | 24 | ~15 | |
| HeLa | Cervical Cancer | AITC | 48 | Not specified |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound for Cell Culture Application
This protocol describes the enzymatic conversion of this compound to 3-butenyl isothiocyanate for use in cell culture experiments.
Materials:
-
Purified this compound
-
Purified Myrosinase enzyme
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for the cell line of interest
Procedure:
-
Prepare a stock solution of purified this compound in sterile PBS. The concentration should be determined based on the desired final concentration for cell treatment.
-
Just prior to treating the cells, add purified myrosinase to the this compound solution. The optimal enzyme-to-substrate ratio may need to be determined empirically, but a common starting point is a 1:1000 molar ratio.
-
Incubate the mixture at 37°C for 1-2 hours to allow for the enzymatic conversion of gluconapin to 3-butenyl isothiocyanate.
-
The resulting solution containing the active isothiocyanate is now ready to be diluted in cell culture medium to the desired final concentrations for treating the cells.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of gluconapin-derived isothiocyanate on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and myrosinase (or pre-hydrolyzed solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the hydrolyzed gluconapin solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of PBS and myrosinase used for hydrolysis).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by gluconapin-derived isothiocyanate.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Hydrolyzed gluconapin solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the hydrolyzed gluconapin solution for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Mandatory Visualizations
References
- 1. Role of Glucosinolates in the Nutraceutical Potential of Selected Cultivars of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dlsu.edu.ph [dlsu.edu.ph]
- 3. In Vitro Insights into the Dietary Role of Glucoraphanin and Its Metabolite Sulforaphane in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gluconapin Potassium Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) is a glucosinolate found in cruciferous vegetables, such as those from the Brassica genus.[1] Like other glucosinolates, it is a precursor to biologically active isothiocyanates, which are of significant interest due to their potential health benefits, including chemopreventive properties.[1][2] Gluconapin itself is hydrolyzed to form 3-butenyl isothiocyanate (3-BITC). For research purposes, glucosinolates are often supplied as their potassium salts to improve stability and solubility.[3] Understanding the metabolic fate of gluconapin potassium is crucial for evaluating its efficacy and safety in preclinical studies. This document provides detailed application notes and protocols for studying the metabolism of this compound in rodent models, a common choice for such research.
Animal Models
Rodent models, particularly rats and mice, are well-established for studying the metabolism and pharmacokinetics of various compounds, including isothiocyanates.[4][5] Rats are often preferred for pharmacokinetic studies due to their larger size, which facilitates easier blood sampling.
Recommended Animal Models:
-
Sprague-Dawley Rats: Widely used in toxicology and pharmacology, making them a suitable model for assessing the metabolism and safety of this compound.
-
Wistar Rats: Another common outbred strain suitable for metabolic studies.
-
C57BL/6 Mice: A frequently used inbred mouse strain for which extensive genetic information is available, useful for mechanistic studies.
Data Presentation: Pharmacokinetic Parameters of Isothiocyanates in Rodents
Table 1: Pharmacokinetic Parameters of Sulforaphane (B1684495) in Rats Following a Single Oral Dose
| Parameter | 2.8 µmol/kg | 5.6 µmol/kg | 28 µmol/kg | Reference |
|---|---|---|---|---|
| Cmax (µM) | 0.8 ± 0.1 | 1.2 ± 0.2 | 3.5 ± 0.5 | [6] |
| Tmax (h) | 0.5 ± 0.0 | 0.5 ± 0.0 | 1.0 ± 0.2 | [6] |
| AUC (µM·h) | 1.2 ± 0.1 | 2.1 ± 0.2 | 8.9 ± 1.1 | [6] |
| Bioavailability (%) | 82 | - | Decreased | [6] |
Data is presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
This protocol describes the standard method for oral administration of a test compound to rats.
Materials:
-
This compound salt
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Appropriate size gavage needles (e.g., 16-gauge, 3-inch curved stainless steel with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment. House them under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing to ensure gastric emptying, but allow free access to water.
-
Dose Preparation: Dissolve the this compound salt in the chosen vehicle to the desired concentration. The dosing volume should typically be between 5-10 mL/kg body weight.[3]
-
Animal Restraint: Restrain the rat firmly but gently. One common method is to hold the animal over the back and shoulders to immobilize the front legs, ensuring the head is in a straight line with the body.[7]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the needle.[7]
-
Administration:
-
Lubricate the tip of the gavage needle with a small amount of water or a non-irritating lubricant.[7]
-
Gently insert the needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without force.[7]
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly and steadily.[7]
-
If the animal struggles excessively, coughs, or shows signs of respiratory distress, immediately withdraw the needle.[7]
-
-
Post-administration Monitoring: Monitor the animal for a short period after administration to ensure there are no immediate adverse effects. Return the animal to its cage with free access to water. Food can be returned 2-4 hours post-dosing.
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)
-
Syringes with appropriate gauge needles (e.g., 25-27 gauge) or capillary tubes
-
Anesthesia (e.g., isoflurane), if required by institutional guidelines for the sampling site
-
Centrifuge
Procedure:
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after oral administration of this compound.
-
Sampling Sites: Common sites for serial blood sampling in rats include the tail vein or saphenous vein. For terminal studies, cardiac puncture can be performed under deep anesthesia.
-
Sample Processing:
-
Place the collected blood into the prepared microcentrifuge tubes.
-
Gently invert the tubes to mix the blood with the anticoagulant.
-
Keep the samples on ice.
-
Centrifuge the samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Storage: Carefully aspirate the plasma supernatant and transfer it to clean, labeled microcentrifuge tubes. Store the plasma samples at -80°C until analysis.
Protocol 3: Analysis of Gluconapin Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-butenyl isothiocyanate (3-BITC) and its mercapturic acid pathway metabolites in rat plasma. Method optimization and validation are essential.
Materials:
-
Rat plasma samples
-
Internal standard (IS) (e.g., a structurally similar isothiocyanate not present in the samples)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Sample Preparation (Protein Precipitation): [8][9]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example): [8][10]
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Ion Source: ESI or APCI, positive or negative ion mode (to be optimized for the analytes of interest).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-BITC and its metabolites need to be determined by infusing pure standards.
Table 2: Potential Metabolites for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| 3-Butenyl Isothiocyanate (3-BITC) | To be determined | To be determined | The parent isothiocyanate. |
| 3-BITC-Glutathione Conjugate | To be determined | To be determined | Initial product of the mercapturic acid pathway. |
| 3-BITC-Cysteine Conjugate | To be determined | To be determined | Intermediate metabolite. |
| 3-BITC-N-acetylcysteine (Mercapturic Acid) | To be determined | To be determined | Final excretory product. |
Visualizations
Caption: Experimental workflow for a rodent study on this compound metabolism.
Caption: Proposed metabolic pathway of gluconapin in a mammalian system.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The disposition of allyl isothiocyanate in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gluconapin Potassium as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (B99918) (3-butenyl glucosinolate) is a significant sulfur-containing secondary metabolite found predominantly in plants of the Brassicaceae family, such as broccoli, cabbage, and rapeseed.[1][2] As a precursor to bioactive isothiocyanates, gluconapin is the subject of extensive research for its roles in plant defense, its contribution to the flavor profile of foods, and its potential anti-carcinogenic and antimicrobial properties in humans.[1][2][3]
Accurate and reliable quantification of gluconapin in various matrices is essential for agricultural research, food quality control, and the development of new therapeutic agents.[3] The use of a certified analytical reference standard, such as Gluconapin Potassium Salt, is paramount for ensuring the validity of analytical data. This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques.
Physicochemical Properties of this compound
This compound salt is the stable, water-soluble form of gluconapin, making it ideal for use as a reference material.[4][5] Primary reference standards are provided with a certified absolute purity, which is crucial for accurate quantitative analysis.[6]
| Property | Value | Reference(s) |
| CAS Number | 245550-57-6 | [2][6][7] |
| Molecular Formula | C₁₁H₁₈KNO₉S₂ | [2] |
| Molecular Weight | 411.49 g/mol | [2][6] |
| Synonyms | 3-Butenylglucosinolate potassium salt | [6] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | Below -15°C | [2][7] |
| Storage Conditions | Store in a dry and dark place | [2][7] |
Core Applications
The primary application of this compound is as a certified reference material for qualitative and quantitative analyses. Its key uses include:
-
Instrument Calibration: Generating calibration curves for analytical instruments like HPLC-UV and LC-MS/MS to ensure a linear response over a range of concentrations.
-
Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
-
Accurate Quantification: Determining the precise concentration of gluconapin in complex matrices such as plant tissues (leaves, seeds, roots), food products, and biological samples.[1][8]
-
Identity Confirmation: Verifying the identity of gluconapin in samples by comparing retention times and mass spectra with the certified standard.
Experimental Protocols
Accurate quantification of gluconapin requires meticulous sample handling to prevent enzymatic degradation by myrosinase, which is released upon tissue damage.[1][9]
Protocol 1: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions for calibration.
Materials:
-
This compound Salt Reference Standard (purity ≥95%)[3]
-
Ultrapure Water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Volumetric flasks and precision pipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound salt reference standard into a 10.0 mL volumetric flask.[3]
-
Dissolve the standard in ultrapure water.[3]
-
Bring the flask to volume with ultrapure water and mix thoroughly.
-
Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (up to 1 year).[9]
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by performing serial dilutions of the stock solution with the appropriate solvent (e.g., ultrapure water or the initial mobile phase for the chromatographic run).[3]
-
Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method typically requires the enzymatic removal of the sulfate (B86663) group to yield desulfoglucosinolates, which have better chromatographic properties on reverse-phase columns.[3][8]
1. Sample Preparation and Extraction:
-
Immediately flash-freeze collected plant tissue in liquid nitrogen to inactivate myrosinase.[1][10]
-
Lyophilize (freeze-dry) the samples and grind the dried tissue into a fine, homogenous powder.[10]
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.[1][10]
-
Add 1.0 mL of 70% methanol pre-heated to 70°C to irreversibly denature any residual myrosinase.[3][10] A known amount of an internal standard (e.g., sinigrin) is often added at this stage.[3][8]
-
Vortex the sample for 1 minute and/or sonicate to enhance extraction.[1]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.[1][10]
-
Carefully transfer the supernatant (crude extract) to a new tube.
2. Purification and Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.[3][10]
-
Load the supernatant onto the pre-equilibrated column.[1]
-
Wash the column with ultrapure water to remove impurities.[1][10]
-
To perform desulfation, add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature.[3][10]
-
Elute the resulting desulfo-gluconapin from the column with ultrapure water.[10]
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.[1][10]
3. HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Generate a calibration curve by injecting the prepared working standard solutions (which must also undergo the desulfation step).
-
Calculate the concentration of gluconapin in the sample based on the peak area relative to the standard curve.
HPLC Method Parameters
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | [10] |
| Mobile Phase A | Ultrapure Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | Start with 100% A, ramp to 95% B over 30 min | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| UV Detection | 229 nm | [11] |
| Column Temperature | 30°C |[10] |
Protocol 3: Quantification of Intact Gluconapin by LC-MS/MS
Modern LC-MS/MS methods allow for the direct analysis of intact glucosinolates with high sensitivity and selectivity, eliminating the need for the desulfation step.[12]
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for HPLC-UV (Protocol 2, Step 1) to obtain the crude extract.
-
For cleaner samples and to reduce matrix effects, a Solid Phase Extraction (SPE) step can be employed.[13]
-
Dilute the supernatant with ultrapure water.[14]
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.[1]
2. LC-MS/MS Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
Use the working standard solutions (without desulfation) to build a calibration curve.
-
Quantify gluconapin based on the peak area of specific MRM transitions.
LC-MS/MS Method Parameters
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][11] |
| Flow Rate | 0.4 mL/min | [11] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [12] |
| Precursor Ion [M-H]⁻ | m/z 372.0 | [15][16] |
| Product Ions (MRM) | m/z 259.0 (aglycone), m/z 96.9 (SO₄⁻) | [1] |
| Source Temperature | 120°C | [16] |
| Desolvation Temp. | 450°C |[16] |
Protocol 4: Structural Confirmation by NMR Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of the reference standard.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound salt into a 5 mm NMR tube.[17]
-
Add ~0.6 mL of deuterated methanol (CD₃OD).[17]
-
Gently vortex or sonicate to ensure complete dissolution.[17]
2. NMR Data Acquisition (500 MHz):
-
¹H NMR: Use a standard single-pulse experiment.[17]
-
¹³C NMR: Use a standard proton-decoupled experiment.[17]
¹H and ¹³C NMR Chemical Shift Assignments for Gluconapin Data acquired in CD₃OD. Chemical shifts (δ) are in ppm.
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Glucosyl H-1' | ~4.95 (d) | ~82.5 |
| Glucosyl H-2' | ~3.30 (m) | ~72.0 |
| Glucosyl H-3' | ~3.45 (m) | ~78.0 |
| Glucosyl H-4' | ~3.40 (m) | ~70.5 |
| Glucosyl H-5' | ~3.48 (m) | ~81.0 |
| Glucosyl H-6' | ~3.70-3.85 (m) | ~62.0 |
| Aglycone C=N | - | ~160.0 |
| Aglycone C-2 | ~2.80 (t) | ~35.0 |
| Aglycone C-3 | ~2.45 (m) | ~30.0 |
| Aglycone C-4 | ~5.85 (m) | ~135.0 |
| Aglycone C-5 | ~5.10 (m) | ~118.0 |
| (Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument.) |
Visualizations
Caption: General workflow for the quantification of gluconapin.
Caption: Simplified biosynthesis pathway for gluconapin.
Caption: Workflow for HPLC-UV analysis including desulfation.
Conclusion
The accurate determination of gluconapin is critical for research in food science, agriculture, and pharmacology. This compound serves as an indispensable analytical reference standard, enabling precise calibration and quantification. The protocols outlined in this document for HPLC-UV and LC-MS/MS provide robust and validated methodologies for researchers. Adherence to proper sample preparation techniques to prevent enzymatic degradation, combined with the use of a high-purity certified reference standard, is essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. benchchem.com [benchchem.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. Glucosinolate Standards | Phytolab [phytolab.com]
- 6. This compound salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC for Gluconapin Potassium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation and analysis of gluconapin (B99918) potassium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for gluconapin analysis?
A1: A common and robust method for analyzing gluconapin involves enzymatic desulfation followed by reverse-phase HPLC with UV detection.[1] A typical starting point uses a C18 column with a water/acetonitrile gradient mobile phase containing an acid modifier like formic acid.[1][2] Detection is typically performed at 229 nm, which is a common wavelength for desulfo-glucosinolates.[1][3][4]
Q2: Why is enzymatic desulfation necessary for gluconapin analysis by reverse-phase HPLC?
A2: The native gluconapin molecule contains a negatively charged sulfate (B86663) group, which can make it too polar for effective retention and separation on standard C18 reverse-phase columns.[1][5] Enzymatic desulfation, using aryl sulfatase, removes this sulfate group to create desulfo-gluconapin.[1][6] This product is less polar and more amenable to reverse-phase chromatography, resulting in better peak shape and retention.[1]
Q3: How can I prevent the degradation of gluconapin during sample preparation?
A3: Gluconapin, a type of glucosinolate, can be hydrolyzed by the myrosinase enzyme, which is naturally present in plant tissues.[5][7] To prevent enzymatic degradation and ensure accurate quantification, myrosinase must be inactivated. This is typically achieved by extracting the sample in hot methanol (B129727) (around 70°C).[1][6]
Q4: Can I analyze intact gluconapin without the desulfation step?
A4: Yes, it is possible to analyze intact glucosinolates. However, these methods often require more advanced instrumentation, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).[3][5] While this approach avoids the lengthy desulfation step, it requires access to more sophisticated equipment.[5] Standard HPLC-UV methods for intact glucosinolates are less common and may require specialized columns or mobile phases, like ion-pair chromatography.[8]
Q5: What is a suitable internal standard for gluconapin quantification?
A5: Sinigrin (B192396) is frequently used as an internal standard for the quantification of glucosinolates, including gluconapin.[1] It is structurally similar and commercially available. The concentration of gluconapin is then calculated based on a sinigrin reference curve and established response factors.[7]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Potential Cause | Suggested Solution |
| Why is my gluconapin peak tailing? | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with polar analytes like desulfo-gluconapin, causing tailing.[2] | • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize available silanol groups.[2] • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[2] |
| Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[2] | • Dilute the Sample: Reduce the sample concentration and re-inject.[5] | |
| Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.[2] | • Flush the Column: Use a strong solvent wash to clean the column.[2] • Use a Guard Column: A guard column can protect the analytical column from contaminants. • Replace the Column: If performance does not improve, the column may need to be replaced.[2] | |
| Why is my peak fronting? | Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting. | • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
Problem: Inconsistent Retention Times
| Question | Potential Cause | Suggested Solution |
| Why are my retention times shifting between runs? | Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial gradient conditions before the next injection. | • Increase Equilibration Time: Lengthen the post-run equilibration step in your gradient program to ensure the column is ready for the next injection. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | • Use a Column Oven: Maintain a constant and controlled temperature (e.g., 30°C or 40°C) using a column oven for improved reproducibility.[1][6] | |
| Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition over time. | • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered.[9] • Degas Solvents: Ensure proper degassing of the mobile phase to prevent bubble formation in the pump.[9] | |
| Pump or System Leaks: A leak in the HPLC system will cause pressure fluctuations and lead to erratic retention times. | • Inspect the System: Check all fittings and pump seals for any signs of leaks (e.g., salt buildup from buffers).[9] |
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of desulfo-gluconapin.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector[1] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7-5 µm particle size)[1][3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[1] |
| Gradient Elution | A typical gradient might be: 0-2 min: 5% B; 2-15 min: 5-30% B; 15-18 min: 30-95% B; followed by a wash and re-equilibration.[1] |
| Flow Rate | 0.75 - 1.0 mL/min[6][8] |
| Column Temperature | 30 - 40°C[1][6] |
| Injection Volume | 5 - 20 µL[2] |
| Detection Wavelength | 229 nm[1][3][6] |
| Linearity (r²) | ≥ 0.995[1] |
Experimental Protocol: Gluconapin Analysis
This protocol describes a validated method for the quantitative determination of gluconapin from plant material, involving extraction, purification, desulfation, and HPLC analysis.[1][6]
1. Materials and Reagents
-
Gluconapin Potassium Salt Reference Standard (≥95% purity)
-
Sinigrin Monohydrate (Internal Standard, ≥99% purity)[1]
-
HPLC-grade Methanol and Acetonitrile
-
Ultrapure Water (18.2 MΩ·cm)
-
Sodium Acetate (B1210297)
-
Aryl Sulfatase (Type H-1 from Helix pomatia)[1]
-
DEAE-Sephadex A-25 ion-exchange resin[1]
-
Freeze-dried and finely ground plant material
2. Preparation of Solutions
-
70% Methanol (v/v): Mix 700 mL of methanol with 300 mL of ultrapure water.
-
20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with acetic acid.[1]
-
Sulfatase Solution: Prepare a solution of aryl sulfatase in the sodium acetate buffer. The concentration may require optimization.[1]
-
Standard & Internal Standard (IS) Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound salt and 10 mg of sinigrin monohydrate into separate 10.0 mL volumetric flasks and dissolve in ultrapure water.[1]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the gluconapin stock solution.[1]
3. Sample Preparation and Extraction
-
Weighing: Accurately weigh ~100 mg of ground, freeze-dried plant material into a microcentrifuge tube.[1]
-
Myrosinase Inactivation: Add 1.0 mL of hot (~70°C) 70% methanol and a known amount of the internal standard solution to the tube.[1]
-
Extraction: Vortex vigorously for 1 minute, then sonicate for 15 minutes.[1]
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes. Collect the supernatant.[1]
4. Purification and Desulfation
-
Column Preparation: Prepare a mini-column by packing a small amount of DEAE-Sephadex A-25 resin.
-
Loading: Load the supernatant from the extraction step onto the pre-conditioned ion-exchange column. The glucosinolates will bind to the resin.[5]
-
Washing: Wash the column with ultrapure water to remove impurities.
-
Desulfation: Add the sulfatase solution to the column and allow it to react overnight at room temperature. This enzyme cleaves the sulfate group.[1]
-
Elution: Elute the resulting desulfo-gluconapin from the column with ultrapure water.[1]
-
Filtration: Filter the eluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
5. HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in the "Quantitative Data Summary" table.
-
Inject the prepared standards and samples.
-
Identify the desulfo-gluconapin peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of gluconapin by constructing a calibration curve from the standard solutions and using the internal standard for correction.[2]
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Experimental workflow for gluconapin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing Gluconapin Potassium Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of gluconapin (B99918) potassium from various complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of gluconapin potassium?
A1: The most critical factors are the effective inactivation of the myrosinase enzyme, the choice of extraction solvent, temperature, pH, and the solid-to-solvent ratio.[1][2] Myrosinase, if not denatured, will hydrolyze gluconapin, leading to significantly lower yields.[1][2] The polarity of the solvent system is crucial for solubilizing gluconapin, with aqueous alcohol solutions being the most effective.[3]
Q2: Which extraction methods are most effective for this compound?
A2: Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than traditional maceration. They offer advantages such as reduced extraction times, lower solvent consumption, and often higher yields. However, conventional solvent extraction using hot aqueous methanol (B129727) remains a reliable and widely used method.
Q3: How does pH impact the stability and extraction of gluconapin?
A3: Gluconapin is most stable in neutral to slightly acidic conditions (pH 4-7). Extreme pH values should be avoided. Highly acidic conditions (pH < 4) can lead to degradation, while alkaline conditions (pH > 10) can cause chemical hydrolysis, both reducing the yield of intact gluconapin.
Q4: What is the recommended solvent system for gluconapin extraction?
A4: Aqueous methanol, typically at concentrations of 70% or 80%, is frequently cited as the most effective solvent for extracting glucosinolates like gluconapin. An 80% methanol solution is particularly effective at inactivating the myrosinase enzyme. Ethanol (B145695) is a less toxic, food-grade alternative, with concentrations between 60% and 80% being ideal for glucosinolate extraction.
Q5: Is it necessary to desulfate the gluconapin extract for HPLC analysis?
A5: While traditional HPLC methods with UV detection often require enzymatic desulfation to improve chromatographic separation and quantification, modern techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) can analyze intact gluconapin without this step. Desulfation is a labor-intensive process that can introduce variability if not performed consistently.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Gluconapin Yield | Myrosinase enzyme activity. | Inactivate myrosinase by flash-freezing the sample in liquid nitrogen, followed by extraction with hot (70-80°C) aqueous methanol or by using microwave inactivation. |
| Inappropriate extraction solvent. | Use a polar solvent system. 70-80% aqueous methanol is highly effective. For a food-grade alternative, 60-80% aqueous ethanol can be used. | |
| Thermal degradation. | While heat is used to inactivate myrosinase, prolonged exposure to high temperatures can degrade gluconapin. Minimize heating time during extraction. | |
| Inconsistent Yields Between Batches | Variability in plant material. | Standardize the collection, age, and storage conditions of the plant material. Homogenize the entire sample before taking a subsample for extraction. |
| Inconsistent extraction procedure. | Ensure all extraction parameters (temperature, time, solvent-to-solid ratio) are kept constant between batches. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Column overload. | Dilute the sample and re-inject. |
| Column contamination. | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. | |
| Incomplete desulfation (if applicable). | Ensure the sulfatase enzyme is active and the reaction is allowed to proceed to completion. | |
| Presence of Impurities in the Final Extract | Inefficient purification. | Further purify the crude extract using solid-phase extraction (SPE) with an appropriate sorbent like DEAE-Sephadex. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Gluconapin
This protocol outlines a general procedure for the efficient extraction of gluconapin using microwave assistance.
-
Sample Preparation:
-
Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.
-
Alternatively, freeze-dry the material before grinding.
-
Accurately weigh approximately 1 gram of the powdered sample into a microwave-safe extraction vessel.
-
-
Extraction:
-
Add the extraction solvent (e.g., 20-30 mL of 70% aqueous methanol) to the vessel, ensuring the sample is fully submerged. The typical solid-to-solvent ratio ranges from 1:20 to 1:30 (g/mL).
-
Tightly cap the vessel and place it in the microwave extractor.
-
Set the MAE parameters. Initial conditions can be set to a microwave power of 250-500 W, an extraction time of 10-20 minutes, and a temperature of 70-80°C.
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
Allow the vessel to cool to room temperature after extraction.
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
-
The resulting supernatant is the crude gluconapin extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Gluconapin
This protocol provides a methodology for gluconapin extraction using ultrasonication.
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1 (Step 1).
-
Weigh approximately 50-100 mg of the dried powder into a 2 mL reaction tube.
-
-
Extraction:
-
Add 1 mL of 70% methanol to the tube and vortex briefly.
-
Place the tube in an ultrasonic bath. Optimized conditions from a study on cauliflower suggest using 42% ethanol as the solvent at 43°C for 30 minutes.
-
Sonicate for the specified duration.
-
-
Post-Extraction Processing:
-
Centrifuge the tube at 2,700 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube. This is the crude extract.
-
Protocol 3: Purification of Gluconapin Extract using Solid-Phase Extraction (SPE)
This protocol describes the purification of the crude extract to isolate glucosinolates.
-
Column Preparation:
-
Prepare a mini-column with an anion exchange resin such as DEAE-Sephadex A-25.
-
Equilibrate the column by passing 2 x 1 mL of 20 mM sodium acetate (B1210297) (NaOAc) buffer (pH 5.5) through it.
-
-
Loading and Washing:
-
Load the crude extract onto the pre-equilibrated column. The gluconapin will bind to the resin.
-
Wash the column with ultrapure water to remove impurities.
-
-
Elution (for intact gluconapin):
-
Elute the intact gluconapin from the column using an appropriate buffer, such as a potassium chloride solution.
-
-
Desulfation and Elution (for HPLC with UV detection):
-
Add 20 µL of purified sulfatase solution to the top of the column bed.
-
Allow the enzymatic reaction to proceed overnight at room temperature.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
The eluate can then be freeze-dried and reconstituted for HPLC analysis.
-
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Glucosinolates
| Solvent System | Extraction Method | Plant Matrix | Total Glucosinolate Yield | Reference |
| 70% Methanol | Traditional Maceration (70°C, 20 min) | Cauliflower | 3.82 ± 0.17 mg/g DW | |
| 70% Acetone | Traditional Maceration (70°C, 20 min) | Cauliflower | 2.29 ± 0.64 mg/g DW | |
| 42% Ethanol | Ultrasound-Assisted Extraction (43°C, 30 min) | Cauliflower | 7400 µg SE/g DW | |
| 50% Ethanol/Water | Ultrasound-Assisted Extraction (40°C) | Broccoli Sprouts | 100,094 ± 9016 mg/kg DW |
Table 2: Optimized Parameters for Advanced Extraction Techniques
| Extraction Technique | Parameter | Optimized Value | Plant Matrix | Reference |
| Microwave-Assisted Extraction (MAE) | Microwave Power | 250 W | Eruca sativa seeds | |
| Temperature | 80°C | Eruca sativa seeds | ||
| Extraction Time | 10 min | Eruca sativa seeds | ||
| Solvent | Methanol | Eruca sativa seeds | ||
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration | 42% | Cauliflower | |
| Temperature | 43°C | Cauliflower | ||
| Extraction Time | 30 min | Cauliflower |
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Purification and analysis workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Stability of gluconapin potassium under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of gluconapin (B99918) potassium under various storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid gluconapin potassium?
For long-term stability, solid this compound should be stored in a dry, dark environment at temperatures below -15°C.[1] Commercial suppliers typically recommend storage in a freezer at or below -18°C.[2]
Q2: How should I handle this compound for daily experimental use?
For daily use, it is advisable to prepare stock solutions and store them at low temperatures. Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. Protect the solid compound and its solutions from light.
Q3: What is the stability of this compound in aqueous solutions?
This compound is highly water-soluble.[2] However, the stability of glucosinolates in solution is pH-dependent. Acidic or basic conditions can lead to hydrolysis, especially at elevated temperatures. It is recommended to prepare fresh solutions for experiments or store them at 4°C for short periods.
Q4: Is this compound sensitive to light?
Yes, exposure to light can potentially degrade this compound. Photostability testing is recommended as part of stress testing for new drug substances.[3][4] Always store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: What are the common degradation products of gluconapin?
Under enzymatic hydrolysis (e.g., by myrosinase), gluconapin breaks down into but-3-enyl isothiocyanate and nitriles.[5][6] Thermal degradation can also lead to the formation of these and other related compounds.[7][8] Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to fully characterize the degradation profile.
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary silanol (B1196071) interactions on the column; Column degradation; Sample overload; Inappropriate sample solvent.[9] | 1. Mobile Phase: Ensure adequate buffering and consider a slightly lower pH (e.g., with 0.1% formic acid) to suppress silanol activity.[9] 2. Column: Use a modern, end-capped, or base-deactivated C18 column.[9] If the column is old, flush it with a strong solvent or replace it.[9][10] 3. Sample: Reduce the injection volume or sample concentration.[9] Dissolve the sample in the mobile phase if possible.[9] |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Air bubbles in the pump.[11] | 1. Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[10] 2. System: Use a column oven to maintain a constant temperature.[11] Purge the pump to remove any trapped air bubbles.[11] 3. Method: Verify the stability of the mobile phase composition over the course of the analytical run.[12] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, in-line filter); Precipitated buffer in the mobile phase.[10] | 1. Isolate the Source: Disconnect components sequentially (detector, column, injector) to identify the location of the blockage. 2. Column: If the column is the source, try back-flushing it (disconnected from the detector).[11] If this fails, the inlet frit may need replacement, or the column may need to be replaced.[11] 3. Mobile Phase: Ensure buffer components are fully dissolved and the mobile phase is filtered.[13] |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections; Elution of strongly retained compounds from prior runs. | 1. Blank Runs: Run a blank gradient (injecting only the mobile phase) to see if the peaks persist. 2. Cleaning: Flush the column with a strong solvent. Clean the injector port and syringe. 3. Mobile Phase: Use high-purity solvents and prepare fresh mobile phase. |
Experimental Inconsistency
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Compound Potency in Solution | Degradation due to improper storage (temperature, light); Hydrolysis due to pH of the solvent. | 1. Storage: Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at ≤ -20°C, protected from light. Minimize freeze-thaw cycles. 2. Solvent: Use buffered solutions if pH stability is a concern. Assess the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Inconsistent Results Between Experiments | Variability in compound handling; Different batches of this compound; Degradation during the experimental procedure. | 1. Standardize Protocol: Ensure consistent timing, temperature, and light exposure across all experiments. 2. Batch Qualification: Qualify new batches of this compound against a reference standard to ensure purity and identity. 3. In-test Stability: Include control samples that are processed and analyzed at the beginning and end of the experimental sequence to check for degradation during the procedure. |
Data on Stability of Gluconapin
The following tables summarize the stability of gluconapin under various conditions. Note that much of the available quantitative data comes from studies on gluconapin within a plant matrix (e.g., broccoli, cabbage), as there is limited published data on the pure potassium salt.
Table 1: Thermal Stability of Gluconapin in Plant Matrix
| Temperature | Matrix | Duration | Observation | Reference |
| 100°C | Broccoli | Up to 120 min | Most stable compared to other vegetables (red cabbage, Brussels sprouts, pak choi, Chinese cabbage). Degradation follows first-order kinetics. | [3][9][14] |
| 100°C | Brussels Sprouts | Up to 120 min | Showed the highest degradation rates for gluconapin. | [3][9] |
| >110°C | Red Cabbage | Not specified | Substantial breakdown of all glucosinolates, including gluconapin. | [7] |
| 120°C | Red Cabbage | 40 min | Significant thermal degradation (simulated for canning). | [7] |
Table 2: Recommended Storage Conditions for this compound (Solid)
| Condition | Recommendation | Rationale |
| Temperature | ≤ -15°C | To minimize thermal degradation and preserve long-term integrity.[1] |
| Humidity | Dry / Desiccated | Glucosinolates can be susceptible to hydrolysis. |
| Light | Dark (e.g., amber vial) | To prevent potential photodegradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under stress conditions, in line with ICH guidelines.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol:water mixture) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize each sample with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
Analyze directly by HPLC or after quenching the reaction if necessary.
-
-
Thermal Degradation (in solution):
-
Incubate an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 70°C).
-
Take samples at various time points and analyze by HPLC.
-
-
Photostability Testing (as per ICH Q1B):
-
Expose a thin layer of solid this compound and an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4][15]
-
Keep a control sample protected from light at the same temperature.
-
Analyze the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of gluconapin in stressed samples to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B (linear gradient)
-
15-17 min: 40% to 95% B (linear gradient)
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 229 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Glucosinolate degradation products of Aurinia leucadea (Guss.) K.Koch and Lepidium draba L. from Croatia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. realab.ua [realab.ua]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Differences in Thermal Stability of Glucosinolates in Five Brassica Vegetables [agris.fao.org]
- 15. ema.europa.eu [ema.europa.eu]
Degradation pathways of gluconapin potassium during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of gluconapin (B99918) potassium during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gluconapin degradation during sample preparation?
A1: The primary cause of gluconapin degradation is enzymatic hydrolysis by the endogenous enzyme myrosinase (EC 3.2.1.147).[1] In intact plant tissue, gluconapin and myrosinase are physically separated.[1] When the tissue is damaged by cutting, grinding, or chewing, myrosinase comes into contact with gluconapin, catalyzing its breakdown.[1][2] Therefore, preventing this interaction is critical for accurate quantification of the intact compound.
Q2: What are the main degradation products of gluconapin?
A2: Upon enzymatic hydrolysis by myrosinase, gluconapin first releases glucose and an unstable aglycone intermediate.[1][3] This intermediate then spontaneously rearranges to form various products depending on the reaction conditions. The primary product is typically 3-butenyl isothiocyanate, which is responsible for the pungent flavor of many Brassica vegetables.[1][2] Under certain conditions, other products like 3-butenenitrile (B123554) may be formed.[1][3]
Q3: How does pH influence the degradation pathway of gluconapin?
A3: The pH of the medium is a critical factor that directs the rearrangement of the unstable aglycone intermediate. A neutral pH (around 7) favors the formation of isothiocyanates.[3][4] In contrast, acidic conditions (low pH) promote the formation of nitriles.[3][5] This is because protons can block the Lossen rearrangement required for isothiocyanate formation.[5]
Q4: What is the role of temperature in gluconapin degradation?
A4: Temperature affects both enzymatic and non-enzymatic (thermal) degradation.
-
Enzymatic Degradation: Temperature influences the rate of myrosinase activity. However, high temperatures will inactivate the enzyme. For instance, stir-frying at 65-70°C may leave residual myrosinase activity, while steaming (75-80°C) and microwaving (88-95°C) lead to a much greater loss of activity.[6][7]
-
Thermal Degradation: At temperatures above 100°C, after myrosinase has been inactivated, direct thermal degradation of gluconapin can occur.[8][9] Aliphatic glucosinolates like gluconapin are generally more heat-stable than indole (B1671886) glucosinolates.[10] However, significant losses can still occur during severe heat treatments like canning.[11][12]
Q5: How can I prevent enzymatic degradation of gluconapin during my experiment?
A5: To prevent enzymatic breakdown, myrosinase must be inactivated immediately upon tissue disruption.[2] The most common and effective methods are:
-
Freeze-Drying (Lyophilization): Immediately freezing and then freeze-drying the plant material prevents myrosinase activity.[13][14] The dried tissue can then be safely ground and stored.
-
Hot Solvent Extraction: Grinding the sample directly into a hot solvent (e.g., 70-75°C methanol (B129727) or ethanol) effectively denatures the myrosinase enzyme.[2][14]
Q6: What other factors can influence the type of degradation products formed?
A6: Besides pH, the presence of specific plant proteins can alter the degradation pathway. The epithiospecifier protein (ESP), for example, promotes the formation of nitriles over isothiocyanates, even at neutral pH.[3][15] The presence of ferrous ions (Fe²⁺) can also favor nitrile formation.[3]
Troubleshooting Guides
Issue 1: I am seeing low or no recovery of gluconapin in my HPLC/LC-MS analysis. What are the possible causes?
Answer: Low or no recovery is a common issue that can stem from several stages of the experimental process.
-
Ineffective Myrosinase Inactivation: If the enzyme was not denatured immediately upon tissue disruption, your gluconapin will have been hydrolyzed. Ensure your solvent was sufficiently hot (70-75°C) during extraction or that your tissue was properly freeze-dried.[13][14]
-
Incomplete Extraction: Gluconapin may not have been fully extracted from the plant matrix. Consider repeating the extraction step on the pellet and combining the supernatants.[2]
-
Degradation During Purification: If using anion-exchange columns (e.g., DEAE-Sephadex), ensure proper column equilibration and elution.
-
Analytical Issues:
-
Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape and inaccurate quantification. Try diluting the sample.[13]
-
Column Contamination: Matrix components can build up on your HPLC column. Flush the column with a strong solvent or replace it if performance does not improve.[13]
-
Incorrect Detection Wavelength: For HPLC-UV analysis of desulfated glucosinolates, ensure the detector is set to the correct wavelength, typically around 229 nm.[2]
-
Issue 2: My quantitative results for gluconapin are highly variable between replicates. Why?
Answer: High variability often points to inconsistencies in sample preparation or instrument performance.
-
Sample Inhomogeneity: If using ground plant tissue, ensure it is a fine, homogenous powder to allow for representative subsampling.[13]
-
Inconsistent Sample Preparation: Ensure every step, from weighing to extraction volume and incubation time, is performed identically for all replicates.
-
Instrument Fluctuation: Drifts in detector response or injector inconsistency can cause variability. Run a system suitability test before your analytical run and inject standards periodically to monitor the instrument's performance.[13]
-
Improper Use of Internal Standard: If using an internal standard, ensure it is added at the very beginning of the extraction process to account for losses throughout the procedure.
Issue 3: I am detecting high levels of nitriles instead of the expected 3-butenyl isothiocyanate. What could be the reason?
Answer: The formation of nitriles is favored under specific conditions.
-
Low pH: Your extraction or reaction buffer may be too acidic. The spontaneous formation of nitriles is favored at low pH values.[4][5] Check and adjust the pH of your solutions to be neutral if isothiocyanates are the desired product.
-
Presence of Epithiospecifier Protein (ESP): The plant source you are working with may have high ESP activity, which directs the degradation pathway towards nitriles.[3][15]
-
Presence of Ferrous Ions (Fe²⁺): The presence of ferrous ions in your sample or buffer can also promote nitrile formation.[3]
Data Summary
Table 1: Factors Influencing the Formation of Gluconapin Degradation Products
| Factor | Condition | Predominant Product | Reference |
| pH | Neutral (e.g., pH 7) | 3-Butenyl Isothiocyanate | [3][4] |
| Acidic (Low pH) | 3-Butenenitrile | [3][5] | |
| Proteins | Epithiospecifier Protein (ESP) Present | 3-Butenenitrile | [3][15] |
| Metal Ions | Ferrous Ions (Fe²⁺) Present | 3-Butenenitrile | [3] |
Table 2: Relative Thermal Stability of Gluconapin in Different Brassica Vegetables at 100°C
| Vegetable | Relative Stability of Gluconapin | Observation | Reference |
| Broccoli | High | Gluconapin is most stable in broccoli compared to the other vegetables tested. | [8][11] |
| Red Cabbage | Moderate | Shows moderate degradation rates. | [8] |
| Pak Choi | Moderate | Shows moderate degradation rates. | [8] |
| Chinese Cabbage | Moderate | Shows moderate degradation rates. | [8] |
| Brussels Sprouts | Low | Shows the highest degradation rates for gluconapin; it is twenty-fold less stable than in broccoli. | [8][11] |
Visualized Pathways and Workflows
Caption: Enzymatic hydrolysis of gluconapin by myrosinase.
Caption: Workflow for extraction and analysis of Gluconapin.[2]
Caption: Troubleshooting flowchart for low gluconapin recovery.
Detailed Experimental Protocols
Protocol 1: Extraction and HPLC Analysis of Gluconapin (Post-Desulfation)
This protocol is adapted from established methods for glucosinolate analysis and involves hot solvent extraction to deactivate myrosinase, purification via ion-exchange chromatography, enzymatic desulfation, and quantification by HPLC-UV.[2][13]
Materials:
-
Plant tissue (freeze-dried and ground)
-
70% Methanol (MeOH), pre-heated to 75°C
-
DEAE-Sephadex A-25 (or similar anion exchanger)
-
Purified Arylsulfatase (Type H-1 from Helix pomatia)
-
Ultrapure water
-
Sinigrin monohydrate (for standard curve)
-
HPLC system with a C18 column and UV detector (229 nm)
Procedure:
-
Extraction:
-
Accurately weigh ~100 mg of lyophilized, ground plant tissue into a tube.
-
Add 1 mL of pre-heated 70% MeOH (75°C).
-
Vortex and incubate in a 75°C water bath for 10-30 minutes to ensure complete myrosinase inactivation.[2][13]
-
Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction on the remaining pellet and combine the supernatants to ensure complete recovery. This combined supernatant is the crude extract.
-
-
Purification:
-
Prepare mini-chromatography columns with an anion exchanger (e.g., DEAE-Sephadex A-25), pre-equilibrated.
-
Load the crude extract onto the column. Glucosinolates will bind to the resin.
-
Wash the column with 70% MeOH and then ultrapure water to remove impurities.
-
-
Desulfation:
-
Add 75 µL of purified arylsulfatase solution to the top of the column resin.
-
Allow the enzyme to react overnight at room temperature. This reaction converts the glucosinolates to their desulfo-forms, which can be eluted.[2]
-
-
Elution & Quantification:
-
Elute the desulfoglucosinolates from the column using 2 x 0.75 mL of ultrapure water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column and UV detection at 229 nm.[2]
-
Quantify desulfo-gluconapin by comparing its peak area to a standard curve prepared from desulfated sinigrin, using an appropriate response factor.
-
Protocol 2: Controlled Myrosinase-Mediated Hydrolysis of Gluconapin
This protocol allows for the controlled study of gluconapin breakdown products under specific conditions.[1]
Materials:
-
Gluconapin potassium salt
-
Purified myrosinase enzyme
-
Reaction buffers of desired pH (e.g., pH 4.0 acetate (B1210297) buffer, pH 7.0 phosphate (B84403) buffer)
-
Quenching solution (e.g., hot methanol or acetonitrile)
-
LC-MS or GC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in the desired reaction buffer to a known concentration.
-
Equilibrate the solution to the desired reaction temperature in a water bath.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific activity of myrosinase enzyme to the gluconapin solution.
-
Incubate the reaction for a defined period (e.g., 10, 30, 60 minutes), mixing gently.
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an aliquot of the reaction mixture to a quenching solution (e.g., 2 volumes of hot methanol) to denature the myrosinase.
-
-
Product Analysis:
-
Centrifuge the quenched samples to pellet the denatured protein.
-
Analyze the supernatant for the presence of degradation products (e.g., 3-butenyl isothiocyanate, 3-butenenitrile) using a suitable analytical method like LC-MS or GC-MS.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of thermal and non-thermal processing of cruciferous vegetables on glucosinolates and its derived forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Pre- and Post-harvest Factors Affecting Glucosinolate Content in Broccoli [frontiersin.org]
- 16. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Gluconapin Potassium
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of gluconapin (B99918) potassium.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of gluconapin potassium?
A1: In LC-MS analysis, matrix effects refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3][4] When analyzing this compound from complex matrices such as plant extracts (e.g., from rapeseed or broccoli), common interfering substances include salts, sugars, lipids, pigments like chlorophyll, and other secondary metabolites.[2][3]
Q2: My this compound signal is inconsistent and shows poor reproducibility between injections. What is the likely cause?
A2: Inconsistent and irreproducible signals for this compound are often a primary indicator of significant and variable matrix effects between your samples.[3][5] To confirm if matrix effects are the culprit, a post-extraction spike experiment is recommended.[5][6] This involves comparing the signal of this compound spiked into a blank matrix extract versus its signal in a neat (clean) solvent. A significant difference between the two signals confirms the presence of matrix effects.[5]
Q3: I am observing a significantly lower signal for this compound than expected, making it difficult to achieve the required Limit of Quantification (LOQ). What steps can I take?
A3: A persistently low signal for this compound, especially when a sufficient amount is expected, strongly suggests ion suppression.[1] To address this, you can perform a post-column infusion experiment to identify the specific regions in your chromatogram where ion suppression is most severe.[3][5] This technique involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal will indicate the retention times at which matrix components are causing interference.[3][5]
Q4: What are the most effective strategies to minimize or eliminate matrix effects in my this compound analysis?
A4: The most effective strategies to combat matrix effects involve a combination of rigorous sample preparation, chromatographic optimization, and the use of appropriate calibration techniques. The primary goal is to remove interfering compounds before they enter the LC-MS system or to chromatographically separate them from the analyte of interest.[1][2][7]
Troubleshooting Guides
Problem: Inconsistent Signal and Poor Reproducibility
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Quantify Matrix Effect | Perform a post-extraction spike experiment. Compare the peak area of this compound in a spiked blank matrix extract to the peak area in a neat solvent. | A significant difference in peak areas will confirm and quantify the extent of ion suppression or enhancement. |
| 2. Enhance Sample Cleanup | Transition from simple protein precipitation to more effective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For matrices rich in phospholipids, consider specialized removal cartridges.[1][8] | A cleaner sample extract with reduced levels of interfering matrix components, leading to more consistent ionization. |
| 3. Optimize Chromatography | Adjust the mobile phase gradient, change the column chemistry (e.g., to a column with a different stationary phase), or modify the flow rate to improve the separation of this compound from co-eluting matrix components.[1][3] | Improved chromatographic resolution, where the this compound peak is baseline-separated from interfering peaks. |
| 4. Utilize an Internal Standard | Incorporate a stable isotope-labeled internal standard for this compound if available. If not, a structural analog can be used. | The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[9] |
Problem: Low Signal Intensity and Poor Sensitivity (High LOQ)
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Identify Ion Suppression Zones | Conduct a post-column infusion experiment by infusing a constant flow of this compound standard post-column while injecting a blank matrix extract. | Visualization of the retention time regions where significant ion suppression occurs, allowing for targeted chromatographic adjustments.[3][5] |
| 2. Improve Sample Preparation | Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to effectively remove interfering compounds.[3][7] | A cleaner sample extract, leading to reduced ion suppression and an enhanced signal for this compound. |
| 3. Sample Dilution | If the assay has sufficient sensitivity, dilute the sample extract to lower the concentration of matrix components.[1][3] | Reduction of matrix effects, although this may also decrease the analyte signal. This is a trade-off that needs to be evaluated. |
| 4. Check for Adduct Formation | Examine the mass spectrum for the presence of sodium ([M+Na]⁺) or other adducts of this compound, which can dilute the signal of the desired protonated molecule ([M+H]⁺).[10] | Identification of adduct formation, which can be minimized by reducing salt content in the sample and mobile phase.[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of this compound from plant matrices such as rapeseed or broccoli.
-
Sample Homogenization: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1.5 mL of 70% aqueous methanol (B129727). To inactivate myrosinase, an enzyme that can degrade gluconapin, heat the mixture at 70°C for 5-10 minutes.[10]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for further cleanup or direct injection if the matrix is relatively clean.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol offers a more robust sample cleanup to reduce matrix effects.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode anion exchange cartridge) by passing methanol followed by water through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile, which may be modified with a small amount of formic acid.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Protocol 3: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of your blank biological matrix. After extraction, spike this compound into the extracted matrix at the same concentrations as in Set A.[1]
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect: The matrix effect is calculated as the ratio of the peak area of the post-extraction spike (Set B) to the peak area of the neat solution (Set A), multiplied by 100%.
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of small molecules in complex matrices.
| Sample Preparation Method | Relative Cost | Effectiveness in Matrix Removal | Typical Matrix Effect (%) | Recommendation for this compound |
| Protein Precipitation (PPT) | Low | Low | 50-80% (Suppression) | Not ideal for complex plant matrices; high risk of significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | 80-110% | A good option for removing non-polar interferences. |
| Solid-Phase Extraction (SPE) | High | Very High | 90-110% | Highly recommended for achieving the cleanest extracts and minimizing matrix effects.[1][7] |
| Phospholipid Removal Plates | Very High | Very High (for phospholipids) | 95-105% | Primarily for plasma/serum samples, but can be considered if lipid interference is high in the plant extract.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. zefsci.com [zefsci.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Gluconapin Potassium Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common peak shape issues encountered during the chromatographic analysis of gluconapin (B99918) potassium.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in HPLC, and what do they indicate?
In High-Performance Liquid Chromatography (HPLC), the ideal peak shape is a symmetrical Gaussian curve. Deviations from this shape can indicate underlying issues with your method, column, or instrument. The most common peak shape problems are:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is a frequent issue when analyzing polar or basic compounds and can be caused by secondary interactions with the stationary phase.
-
Peak Fronting: The first half of the peak is broader than the latter half. This can be a sign of column overloading or poor sample solubility.
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity. This may result from low column efficiency, extra-column volume, or a suboptimal mobile phase.
-
Split Peaks: The peak appears as two or more overlapping peaks. This can be caused by a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.
Q2: Why is my gluconapin potassium peak tailing?
Peak tailing for this compound, a polar and anionic compound, is often due to secondary interactions with the stationary phase. Common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of gluconapin, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of gluconapin and the silanol groups, resulting in multiple retention mechanisms.
-
Column Contamination or Degradation: An old or contaminated column can have active sites that lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
Q3: How can I resolve peak fronting for my this compound analysis?
Peak fronting is less common than tailing for polar compounds but can occur. The primary causes are typically:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting. Try diluting your sample or reducing the injection volume.
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column improperly, resulting in a fronting peak. It is recommended to dissolve the sample in the initial mobile phase whenever possible.
-
Column Collapse: Though less frequent, using a mobile phase with a very high aqueous content on a conventional C18 column can cause the stationary phase to collapse, leading to poor peak shape.
Q4: My this compound peak is broad. What are the likely causes and solutions?
Broad peaks can significantly impact the resolution and sensitivity of your analysis. Common causes include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower tubing where possible.
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.
-
Suboptimal Mobile Phase: An incorrect mobile phase composition can result in poor peak focusing.
-
Column Degradation: A decline in column efficiency over time will manifest as broader peaks.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to diagnose and resolve peak tailing in this compound chromatography.
Caption: A systematic workflow for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting and Broadening
This guide outlines the steps to identify and fix issues related to peak fronting and broadening.
Myrosinase inactivation techniques for preserving gluconapin potassium
Welcome to the Technical Support Center for Gluconapin (B99918) Potassium Preservation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on inactivating myrosinase to ensure the stability and integrity of gluconapin potassium during extraction and analysis.
A Note on Glucosinolates
The techniques and principles discussed here are broadly applicable to all glucosinolates, a class of compounds that includes this compound, glucoraphanin, and gluconasturtiin. Myrosinase is the enzyme responsible for the hydrolysis of these compounds. Therefore, methods effective for preserving other glucosinolates by inactivating myrosinase will also be effective for preserving this compound.
Frequently Asked Questions (FAQs)
Q1: What is myrosinase and why is its inactivation critical for preserving this compound?
A: Myrosinase (EC 3.2.1.147) is an enzyme found in plants containing glucosinolates, like those from the Brassica family.[1] In intact plant cells, myrosinase is physically separated from glucosinolates.[2] However, when the plant tissue is damaged (e.g., during grinding, extraction, or chewing), myrosinase comes into contact with this compound and catalyzes its hydrolysis into other compounds, such as isothiocyanates and nitriles.[1][2] This enzymatic degradation leads to a significant loss of the target compound, this compound. Therefore, rapid and effective inactivation of myrosinase is the most critical step to prevent this loss and ensure accurate quantification and preservation.[3][4]
Q2: What are the primary methods for inactivating myrosinase?
A: Myrosinase inactivation methods can be broadly categorized into two groups: thermal and non-thermal.[5]
-
Thermal Methods: These involve using heat to denature the enzyme. Common techniques include blanching (steam or hot water), microwave heating, and radiofrequency heating.[5][6] Heat treatment is a widely used and effective method.[3]
-
Non-Thermal Methods: These techniques use other physical means to inactivate the enzyme, which can be advantageous for preserving heat-sensitive compounds. Key methods include High-Pressure Processing (HPP) and ultrasound-assisted treatments.[5][7]
Q3: How does temperature affect myrosinase activity and inactivation?
A: Myrosinase is relatively heat-sensitive (thermolabile) compared to other food-related enzymes.[8][9] Its activity is optimal at specific temperatures (e.g., up to 60°C in some species) but rapidly declines at higher temperatures.[10][11] For instance, in broccoli, significant inactivation occurs at 40°C and higher, with a 90% reduction in activity after just 3 minutes at 60°C.[8] However, the exact temperature for complete inactivation can vary depending on the plant source, tissue type, and water content.[5][8][12]
Q4: How does pH influence myrosinase activity?
A: Myrosinase activity is highly dependent on pH. The optimal pH range is typically slightly acidic to neutral (pH 4 to 7), though this can vary by plant species.[10][13] At acidic pH values below 4, the enzyme's activity sharply decreases.[10][14] Conversely, activity can be maintained at neutral to slightly alkaline conditions (pH 7-9).[10][15] Therefore, adjusting the pH of the extraction buffer outside the optimal range can help reduce enzymatic degradation of this compound.
Q5: Are there chemical inhibitors for myrosinase?
A: Yes, certain compounds can inhibit myrosinase activity. Sulfate, which is a byproduct of the glucosinolate hydrolysis reaction, acts as a competitive inhibitor.[1] Ascorbic acid (Vitamin C), on the other hand, is a known cofactor and can significantly increase myrosinase activity.[1][16] For experimental purposes where preserving the glucosinolate is key, avoiding the addition of ascorbic acid during extraction is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Problem: Consistently low or variable yields of this compound.
-
Possible Cause 1: Incomplete Myrosinase Inactivation.
-
Explanation: This is the most common cause of glucosinolate loss.[3] If the enzyme is not denatured rapidly and completely at the very beginning of your workflow, it will hydrolyze your target compound.
-
Solution:
-
Verify Temperature and Time: Ensure your heating method (e.g., blanching, heated solvent) reaches the target temperature throughout the sample matrix and is held for a sufficient duration. For example, heating in 70% methanol (B129727) at 70°C for 30 minutes is a common practice.[3][17]
-
Sample Size: Reduce the particle size of your sample by grinding it finely. This ensures rapid and uniform heat penetration.[3]
-
Immediate Processing: Process samples immediately after harvesting and disrupting the tissue. Freeze-drying (lyophilization) of fresh material can also be an effective first step to preserve the compound before extraction.
-
-
-
Possible Cause 2: Suboptimal Extraction Solvent.
-
Explanation: The choice of solvent is critical for both extraction efficiency and enzyme inactivation. Using plain water without a heating step will promote enzymatic activity and lead to significant loss.[3]
-
Solution: Use a solvent system that simultaneously inactivates myrosinase and extracts the compound. Aqueous methanol (70-80%) is highly effective and widely recommended.[3] The alcohol helps denature the enzyme, especially when combined with heat.
-
-
Possible Cause 3: Degradation During Downstream Processing.
-
Explanation: Glucosinolates can be sensitive to high temperatures over prolonged periods, especially during solvent evaporation steps.
-
Solution: Use gentle evaporation techniques. Rotary evaporation under reduced pressure at a moderate temperature (e.g., 30-40°C) is recommended to remove the solvent without degrading the analyte.[4][17]
-
Problem: Poor peak resolution or shifting retention times in HPLC analysis.
-
Possible Cause 1: Column Contamination or Age.
-
Explanation: Over time, columns can become contaminated with matrix components, leading to poor chromatographic performance.
-
Solution: Implement a regular column washing protocol. If performance does not improve, replace the guard column or the analytical column.
-
-
Possible Cause 2: Unstable Column Temperature.
-
Explanation: Reversed-phase HPLC is sensitive to temperature fluctuations, which can cause retention times to drift.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run. This is crucial for reproducible results.[3]
-
-
Possible Cause 3: Sample Degradation Post-Extraction.
-
Explanation: Even after extraction, the stability of this compound can be compromised if samples are not stored properly.
-
Solution: Store extracts frozen (at -20°C or -80°C) until analysis. Analyze samples as promptly as possible after they are prepared and brought to room temperature.[3]
-
Data Presentation: Myrosinase Inactivation Parameters
The following tables summarize quantitative data on various myrosinase inactivation techniques from published studies.
Table 1: Thermal Inactivation of Myrosinase
| Plant Source | Method | Temperature (°C) | Duration | Result (% Inactivation) | Reference(s) |
|---|---|---|---|---|---|
| Broccoli | Buffer Extract | 60 | 3 min | ~90% | [8] |
| Broccoli Florets | Blanching | 86 | - | >95% | [6] |
| Cabbage (Green) | Buffer Extract | 45 | 60 min | ~70% | [16] |
| Cabbage (Red) | Microwave | 900 W | 4.8 min | 100% | [18] |
| Mustard Seeds | Steam Blanching | ~100 | 5 min | 100% | [19] |
| Rapeseed | Flaked Seeds | 90-100 | - | >90% | [8] |
| Cabbage | Stir-frying | 65-70 (core temp) | - | ~35% (up to) | [12][20] |
| Cabbage | Steaming | 75-80 (core temp) | - | >85% |[12][20] |
Table 2: Non-Thermal Inactivation of Myrosinase
| Plant Source | Method | Conditions | Duration | Result | Reference(s) |
|---|---|---|---|---|---|
| Broccoli | HPP | 200-450 MPa (at 20°C) | - | Significant inactivation occurs | [8][9] |
| Broccoli Sprouts | HPP | 600 MPa (at 30°C) | 3 min | Myrosinase remains active, but ESP is inactivated | [21] |
| Cabbage (Green) | HPP | 300-450 MPa (at 10°C) | 10 min | Significant inactivation occurs | [22] |
| Broccoli Florets | Ultrasound-Assisted Blanching | 20 kHz (at 60°C) | 4 min | Effective inactivation, faster than thermal alone | [23][24][25] |
| Broccoli | PEF | 35 kV/cm | - | Apparent inactivation |[26] |
Table 3: Influence of pH on Myrosinase Activity
| Plant Source | Optimal pH Range | Observations | Reference(s) |
|---|---|---|---|
| Brassica napus | 4.0 - 7.0 | Activity lost below pH 4 | [10] |
| Watercress | 7.0 - 9.0 | Higher activity in neutral to slightly alkaline conditions | [10][15] |
| General | Acidic (<4.0) | Favors formation of nitriles over isothiocyanates |[10][14] |
Experimental Protocols
Protocol 1: Standard Thermal Inactivation and Extraction
This protocol is a standard method for extracting glucosinolates like this compound from plant material while ensuring myrosinase inactivation.
Materials:
-
Freeze-dried and finely ground plant material (e.g., broccoli, mustard seeds)
-
70% Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block set to 70°C
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Weigh approximately 100 mg of the pulverized plant material into a microcentrifuge tube.[17]
-
Add 1.5 mL of 70% methanol to the tube.
-
Immediately vortex the mixture vigorously for 30 seconds to ensure the entire sample is wetted.
-
Place the tube in a water bath or heating block pre-heated to 70°C. Incubate for 30 minutes, vortexing briefly every 10 minutes to ensure continued mixing.[3][17] This step simultaneously inactivates myrosinase and extracts this compound.
-
After incubation, remove the tube and allow it to cool to room temperature.
-
Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the solid plant material.[17]
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube.
-
For concentration, dry the supernatant using a rotary evaporator at a temperature not exceeding 40°C or a vacuum concentrator.[17]
-
Reconstitute the dried residue in a known volume of ultrapure water or a suitable mobile phase for subsequent analysis (e.g., HPLC).
Protocol 2: High-Pressure Processing (HPP) for Myrosinase Inactivation
This protocol provides a general workflow for using HPP. Specific parameters must be optimized based on the plant material and available equipment.
Materials:
-
Fresh plant material
-
Vacuum-sealable pouches
-
High-Pressure Processing (HPP) unit
Procedure:
-
Place the fresh, intact, or coarsely chopped plant material into a vacuum-sealable pouch.
-
Seal the pouch under vacuum to remove as much air as possible.
-
Place the sealed pouch into the HPP vessel, which is filled with a pressure-transmitting fluid (usually water).
-
Pressurize the vessel to the target pressure (e.g., 300-600 MPa). The pressure should be chosen based on preliminary experiments to determine the minimum pressure required for inactivation in your specific matrix.[21][22][27]
-
Maintain the target pressure for a set duration, typically between 3 to 10 minutes.[21][28]
-
Depressurize the vessel and retrieve the sample pouch.
-
The processed material can now be immediately frozen for storage or subjected to an extraction protocol (such as Protocol 1, omitting the heating step if inactivation is confirmed to be complete).
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for preserving this compound.
Caption: Troubleshooting decision tree for low yield experiments.
References
- 1. Myrosinase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the health benefits of broccoli through myrosinase maintenance | IDEALS [ideals.illinois.edu]
- 7. Effect of high pressure/temperature processing on the myrosinase-glucosinolate system in broccoli — Laboratory of Food Technology [biw.kuleuven.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic study of the irreversible thermal and pressure inactivation of myrosinase from broccoli (Brassica oleracea L. Cv. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tost.unise.org [tost.unise.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effects of thermal and non-thermal processing of cruciferous vegetables on glucosinolates and its derived forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal Inactivation of Myrosinase in Yellow Mustard Seed [elibrary.asabe.org]
- 20. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
pH effects on gluconapin potassium stability and extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and extraction of gluconapin (B99918) potassium.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting intact gluconapin potassium?
For the extraction of intact this compound, the primary goal is to prevent its degradation by the endogenous enzyme myrosinase. Therefore, the focus should be on inactivating this enzyme rather than adjusting the pH of the extraction solvent. Generally, a neutral to slightly acidic pH (around 6.0-7.0) is recommended for maintaining the chemical stability of intact glucosinolates like gluconapin. Extreme pH values should be avoided during the initial extraction.
Q2: How does pH affect the stability of this compound during extraction and storage?
The pH of the solvent significantly impacts the stability of this compound:
-
Acidic Conditions (pH < 4): In highly acidic environments, particularly if myrosinase is active, gluconapin can degrade, leading to the formation of nitriles. At extremely low pH (e.g., below 1), the recovery of any breakdown products may be compromised.
-
Neutral Conditions (pH 6.5-7.5): This pH range is generally favorable for myrosinase-mediated hydrolysis to form isothiocyanates.
-
Alkaline Conditions (pH > 10): Basic conditions can cause chemical hydrolysis of glucosinolates, resulting in the formation of different degradation products, such as alkyl amino acids, which reduces the yield of intact gluconapin.
Q3: Should I adjust the pH of my extraction solvent?
For the initial extraction of intact gluconapin, it is generally not necessary to significantly adjust the pH of common extraction solvents like methanol (B129727)/water mixtures. The main priority is the inactivation of myrosinase. However, if the plant material itself creates a highly acidic or alkaline environment upon homogenization, buffering the extraction solvent to a near-neutral pH (6.0–7.0) can be beneficial.
Q4: What is the role of myrosinase and how is its activity affected by pH?
Myrosinase is an enzyme present in plant tissues that hydrolyzes glucosinolates, such as gluconapin, into various breakdown products. The activity of myrosinase is pH-dependent, with optimal activity typically observed between pH 4 and 7. At pH values lower than 4, myrosinase activity is significantly reduced, and below pH 3, it may be completely inactive. The enzyme generally maintains its activity at a pH of 8 and above.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of intact this compound | Myrosinase activity during extraction. | Ensure rapid inactivation of myrosinase by using boiling solvents (e.g., 70% methanol) or flash-freezing the plant material in liquid nitrogen immediately after harvesting. |
| Sub-optimal extraction pH. | If the plant material creates an extreme pH environment, consider buffering the extraction solvent to a near-neutral pH (6.0-7.0). | |
| Presence of unexpected degradation products (e.g., nitriles instead of isothiocyanates) | Incorrect pH during intentional hydrolysis. | For isothiocyanate formation, maintain a pH between 6.5 and 7.5 during myrosinase-mediated hydrolysis. Acidic conditions (pH < 4) will favor the formation of nitriles.[1] |
| Variable and inconsistent extraction results | Inconsistent pH of the extraction slurry. | Monitor the pH of the extract after the initial extraction and before centrifugation. Note any significant deviations from the neutral range (pH 4-8), as this can impact yield and stability. |
Quantitative Data Summary
The following tables summarize the impact of pH on myrosinase activity and the formation of gluconapin hydrolysis products.
Table 1: Effect of pH on Myrosinase Activity
| pH | Myrosinase Activity (mM min⁻¹) | Reference |
| 3 | Activity significantly reduced or undetectable | [2] |
| 4-7 | Optimal activity range | |
| 7 | 1.35 | [2][3] |
| 9 | 1.36 | [2][3] |
Note: Myrosinase activity data is based on studies with gluconasturtiin, another glucosinolate, but the general pH-dependent trend is applicable to myrosinase acting on gluconapin.
Table 2: pH-Dependent Formation of Gluconapin Hydrolysis Products
| pH Condition | Primary Hydrolysis Product |
| Acidic (pH < 4) | Nitriles |
| Neutral to Slightly Alkaline (pH 6.5 - 9) | Isothiocyanates (e.g., Phenyl Ethyl Isothiocyanate - PEITC) |
| Strongly Alkaline (pH > 10) | Alkyl amino acids and other degradation products |
Experimental Protocols
Protocol 1: Extraction of Intact this compound
This protocol focuses on preserving the intact gluconapin molecule by inactivating myrosinase.
-
Sample Preparation:
-
Immediately flash-freeze fresh plant material in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Prepare a solution of 70% methanol in water.
-
Add the frozen plant powder to the 70% methanol solution in a 1:10 (w/v) ratio.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at 70°C for 15 minutes in a water bath to ensure complete inactivation of myrosinase.
-
-
Purification:
-
Centrifuge the extract at 4000 x g for 10 minutes.
-
Collect the supernatant containing the glucosinolates.
-
For further purification, the supernatant can be loaded onto a pre-equilibrated DEAE anion-exchange column.
-
Wash the column with water to remove interfering compounds.
-
Elute the purified glucosinolates with an appropriate buffer.
-
-
Analysis:
-
Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.
-
Protocol 2: Myrosinase-Mediated Hydrolysis of this compound to Isothiocyanates
This protocol is designed for the intentional enzymatic conversion of gluconapin to isothiocyanates.
-
Enzyme Extraction (Crude):
-
Homogenize fresh plant material in a cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
The resulting supernatant contains the crude myrosinase extract.
-
-
Hydrolysis Reaction:
-
Prepare a solution of purified this compound in a phosphate buffer at the desired pH (typically 6.5-7.5 for optimal isothiocyanate formation).
-
Add the crude myrosinase extract to the gluconapin solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
-
Extraction of Hydrolysis Products:
-
Stop the reaction by adding a solvent such as dichloromethane.
-
Vortex thoroughly to extract the hydrolysis products into the organic phase.
-
Separate the organic layer for analysis.
-
-
Analysis:
-
Analyze the extracted hydrolysis products using Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical techniques.
-
Visualizations
Caption: Workflow for the extraction of intact this compound.
Caption: pH-dependent hydrolysis of gluconapin by myrosinase.
References
Technical Support Center: Stabilizing Gluconapin Potassium Post-Harvest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gluconapin (B99918) potassium. Our goal is to help you mitigate enzymatic degradation post-harvest and ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gluconapin potassium degradation post-harvest?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by myrosinase (a thioglucosidase).[1][2][3] This enzyme is physically separated from gluconapin in intact plant cells but comes into contact with it upon tissue damage, such as during harvesting, chopping, or improper sample handling.[1][2] This interaction initiates the degradation cascade.
Q2: What are the breakdown products of this compound, and why are they a concern?
A2: Upon hydrolysis by myrosinase, this compound forms an unstable aglycone intermediate. This intermediate can then rearrange to form various biologically active compounds, including isothiocyanates (such as 3-butenyl isothiocyanate), nitriles, and thiocyanates. The specific products formed depend on factors like pH and the presence of cofactors. For researchers, the formation of these breakdown products is a significant concern as it leads to a loss of the parent compound, potentially affecting experimental results, quantification, and the therapeutic potential of gluconapin itself.
Q3: How can I prevent enzymatic degradation of this compound immediately after harvesting?
A3: To prevent enzymatic degradation, myrosinase must be inactivated immediately. The most effective method is to flash-freeze the plant tissue in liquid nitrogen directly after collection. This halts all metabolic processes, including enzymatic activity. Subsequent freeze-drying (lyophilization) of the frozen tissue is also a critical step to remove water, which is necessary for enzymatic reactions, before any grinding or extraction is performed.
Q4: Are there chemical methods to inhibit myrosinase activity?
A4: Yes, certain compounds can act as myrosinase inhibitors. For instance, at an acidic pH, some molecules can competitively inhibit the enzyme. Molecular docking studies have suggested that compounds like amygdalin (B1666031) and arbutin (B1665170) show a high affinity for the active site of broccoli myrosinase at a pH of 3.0 and could act as competitive inhibitors. Adjusting the pH of your extraction buffer to be acidic may therefore help in reducing unwanted degradation.
Q5: What is the impact of different processing and cooking methods on gluconapin stability?
A5: Various processing and cooking methods have a significant impact on gluconapin content.
-
Boiling and Blanching: These methods lead to a considerable reduction in glucosinolates due to cell lysis, diffusion, and leaching into the water.
-
Steaming, Microwaving, and Stir-frying: These techniques generally result in better retention of glucosinolates as there is less leaching. In fact, some studies suggest these methods may even enhance the extractability of these compounds.
-
Chopping: Chopping raw plant material can paradoxically lead to an increase in certain indolyl glucosinolates post-harvest, although it also initiates the breakdown of aliphatic glucosinolates like gluconapin.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in fresh plant extracts.
| Possible Cause | Troubleshooting Step |
| Active Myrosinase | Ensure immediate inactivation of myrosinase upon tissue disruption. For fresh extracts, consider heat treatment (e.g., boiling methanol (B129727) extraction) to denature the enzyme. Alternatively, maintain a low temperature throughout the extraction process and consider adding a myrosinase inhibitor to your extraction buffer. |
| Sub-optimal pH | The pH of the extraction buffer can influence myrosinase activity. An acidic pH can favor the formation of nitriles over isothiocyanates and may also inhibit the enzyme. Buffer your extraction solution to a pH that is suboptimal for myrosinase (the optimal pH is often cited as being between 5.5 and 7.5). |
| Sample Handling | Minimize the time between sample harvesting, processing, and extraction. Prolonged storage of chopped or damaged plant material at ambient temperatures will accelerate degradation. |
Issue 2: Inconsistent quantification of this compound between sample batches.
| Possible Cause | Troubleshooting Step |
| Incomplete Myrosinase Inactivation | Verify that your inactivation method is consistently applied and effective. For flash-freezing, ensure the entire sample is frozen rapidly. For heat inactivation, ensure the target temperature is reached throughout the sample. |
| Variability in Post-Harvest Handling | Standardize your post-harvest handling protocol. This includes the time from harvest to freezing, storage conditions, and any preliminary processing steps. Even slight variations can lead to different levels of degradation. |
| Extraction Efficiency | Ensure your extraction protocol is robust and reproducible. Factors such as solvent type, temperature, and extraction time can influence the yield of this compound. |
Experimental Protocols
Protocol 1: Myrosinase Inactivation and Sample Preparation for Gluconapin Quantification
-
Harvesting: Harvest plant material and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity.
-
Lyophilization: Transfer the frozen samples to a freeze-dryer and lyophilize until all water has been removed. This prevents myrosinase from functioning during subsequent steps.
-
Grinding: Grind the freeze-dried tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
Storage: Store the resulting powder in airtight containers at -80°C to prevent degradation until extraction.
Protocol 2: Extraction of this compound for HPLC Analysis
-
Extraction Solvent: Prepare a 70% methanol solution.
-
Extraction: Weigh a precise amount of the lyophilized plant powder and add it to a tube with the 70% methanol solution. Heat the mixture at 70°C for 10 minutes to ensure any residual enzyme activity is denatured.
-
Centrifugation: After cooling, centrifuge the sample to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted glucosinolates.
-
Purification (Optional but Recommended): For cleaner results, the supernatant can be loaded onto a DEAE-Sephadex A-25 column to purify the glucosinolates.
-
Analysis: The purified extract is now ready for analysis by HPLC or LC-MS.
Data Presentation
Table 1: Effect of Post-Harvest Storage Conditions on Glucoraphanin (B191350) (a similar glucosinolate) Concentration in Broccoli
| Storage Condition | Time | Glucoraphanin Loss | Reference |
| Open Boxes at 20°C | 3 days | 55% | |
| Plastic Bags at 20°C | 7 days | 56% | |
| Air Control Packaging at 4°C | 10 days | Significant Decrease | |
| Modified Atmosphere Packaging (MAP) at 4°C | 10 days | No Significant Change |
Note: This data is for glucoraphanin but illustrates the significant impact of storage conditions on glucosinolate stability.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for preserving this compound.
Caption: Troubleshooting decision tree for low gluconapin yield.
References
Technical Support Center: Purity Assessment of Commercially Available Gluconapin Potassium Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available gluconapin (B99918) potassium standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity level for commercially available gluconapin potassium standards?
A1: Commercially available this compound standards are generally offered at high purity, typically ≥95% and often ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, the exact purity can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the lot you are using.
Q2: What are common impurities found in this compound standards?
A2: Potential impurities can include related glucosinolates, residual solvents from the purification process, water, and inorganic salts. The potassium counterion itself may also be considered an impurity when determining the absolute purity of the gluconapin molecule. High-quality suppliers will provide details on the levels of these impurities in their CoA.
Q3: Why is the potassium counterion sometimes treated as an impurity?
A3: For precise quantitative applications, the mass of the potassium ion is sometimes subtracted from the total mass to give the absolute mass of the gluconapin anion. This is important for experiments where the exact concentration of the active molecule is critical. Some suppliers provide a purity value that already accounts for the counterion.
Q4: How should I store my this compound standard to maintain its purity?
A4: this compound salt should be stored in a dry environment at or below -18°C in a tightly sealed container to prevent degradation and maintain its stability over time.
Data Presentation: Comparison of Commercial this compound Standards
The following table summarizes the typical purity specifications for this compound standards from various commercial suppliers. Note that these are general specifications and the exact purity of a specific lot will be detailed in its Certificate of Analysis.
| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Notes |
| PhytoLab | 89765 | Certified absolute purity | HPLC, Water, Residual Solvents, Inorganic Impurities | The potassium counterion is quantitatively determined and treated as an impurity in the calculation of the absolute purity[1]. |
| Extrasynthese | 2507 S | ≥98% | HPLC | Provided as an analytical standard with a weight/weight absolute assay for quantitative titration[2][3]. |
| LGC Standards | CDX-00007299 | Not specified on webpage, requires CoA | Not specified on webpage | Certificate of Analysis is available for specific lots[4]. |
| Planta Analytica | 5062 | ≥95% | Not specified on webpage | Sold as a laboratory reference material[5]. |
| NatureStandard | STA5180110 | ≥98% | HPLC |
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., residual silanols).- Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Use a modern, end-capped C18 column.- Adjust mobile phase pH to suppress silanol (B1196071) interactions (e.g., add 0.1% formic acid).- Flush the column with a strong solvent or replace if necessary.- Reduce the injection volume or dilute the sample. |
| Poor Resolution | - Inefficient column.- Inappropriate mobile phase composition.- Flow rate is too high. | - Use a column with a smaller particle size or longer length.- Optimize the mobile phase gradient.- Reduce the flow rate. |
| Ghost Peaks | - Contamination in the HPLC system or mobile phase.- Carryover from previous injections. | - Flush the entire HPLC system with a strong solvent.- Use fresh, high-purity mobile phase solvents and additives.- Implement a needle wash step between injections. |
| Retention Time Variability | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure the pump is working correctly and the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Use a new or well-maintained column. |
NMR Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming.- Low sample solubility or high concentration.- Presence of paramagnetic impurities. | - Re-shim the instrument.- Ensure the sample is fully dissolved; may require gentle heating or sonication. Use an appropriate sample concentration (typically 5-10 mg in 0.6 mL of solvent).- Purify the sample further if paramagnetic impurities are suspected. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.- Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Overlapping Peaks | - Similar chemical environments of different protons. | - Try a different deuterated solvent (e.g., from CD₃OD to D₂O) as this can alter chemical shifts.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve individual signals. |
| Presence of Water Peak | - Use of non-anhydrous deuterated solvent.- Moisture in the sample or NMR tube. | - Use high-purity, anhydrous deuterated solvent.- Ensure the sample and NMR tube are thoroughly dry before use. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inefficient ionization of gluconapin.- Low sample concentration.- Ion suppression from matrix components. | - Gluconapin ionizes well in negative electrospray ionization (ESI) mode. Ensure your instrument is set to negative ion mode.- Optimize ESI source parameters (e.g., spray voltage, gas flows).- Increase sample concentration.- Improve sample cleanup to remove interfering substances. |
| Poor Reproducibility | - Inconsistent sample preparation.- Instability of the ESI source. | - Ensure a consistent and reproducible sample preparation workflow.- Use an internal standard for quantification.- Clean the ESI source to remove contaminants. |
| Adduct Formation | - Presence of salts in the sample or mobile phase. | - While adducts can sometimes be useful for identification, they can also complicate spectra. Use high-purity solvents and minimize the use of non-volatile salts in the mobile phase. |
| In-source Fragmentation | - High source temperature or voltage. | - Optimize source parameters to minimize fragmentation if the parent ion is desired for quantification. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol describes a general method for the purity assessment of a this compound standard using HPLC with UV detection.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in 10.0 mL of ultrapure water in a volumetric flask to create a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with ultrapure water to concentrations ranging from 10 to 500 µg/mL.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate gluconapin from its potential impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the prepared standard solutions.
-
Identify the gluconapin peak based on its retention time compared to a reference chromatogram (if available).
-
Calculate the purity by determining the peak area of gluconapin as a percentage of the total peak area of all components in the chromatogram.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol outlines the steps for preparing and analyzing a this compound standard by ¹H and ¹³C NMR.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound standard directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution for clarity. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube.
-
-
NMR Data Acquisition (on a 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CD₃OD.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 2.0 s.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH 3.31 ppm, δC 49.0 ppm).
-
Compare the observed chemical shifts and coupling constants with published data for gluconapin to confirm its identity and assess for the presence of any impurities.
-
Protocol 3: Mass Confirmation by LC-MS
This protocol provides a general procedure for confirming the mass of gluconapin using LC-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound standard (e.g., 1-10 µg/mL) in a mixture of water and methanol.
-
-
LC-MS System and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 column suitable for LC-MS.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient to elute the gluconapin peak.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting peak.
-
Look for the deprotonated molecule [M-H]⁻ of gluconapin at approximately m/z 372.04.
-
In MS/MS mode, characteristic fragment ions such as m/z 97 ([HSO₄]⁻) and m/z 259 can be observed.
-
Visualizations
Below are diagrams illustrating the experimental workflows for the purity assessment of this compound standards.
Caption: Workflow for Purity Assessment by HPLC-UV.
Caption: Workflow for Structural Confirmation by NMR.
Caption: Workflow for Mass Confirmation by LC-MS.
References
Validation & Comparative
A Comparative Analysis of Gluconapin and Potassium Content in Select Brassica Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gluconapin (B99918) and potassium content across various species of the Brassica genus, a plant family of significant interest for its nutritional and potential therapeutic properties. Gluconapin, a glucosinolate, is a precursor to isothiocyanates, compounds investigated for their chemopreventive activities. Potassium is an essential mineral vital for numerous physiological functions. Understanding the distribution of these compounds is crucial for crop improvement, functional food development, and drug discovery.
Quantitative Data Summary
The following table summarizes the gluconapin and potassium content in different Brassica species based on published experimental data. Concentrations are presented in micromoles per gram of dry weight (µmol/g DW) for gluconapin and milligrams per gram of dry weight (mg/g DW) for potassium to facilitate comparison. It is important to note that the content of these compounds can vary significantly based on the cultivar, growing conditions, and the specific plant part analyzed.
| Brassica Species | Cultivar/Type | Plant Part | Gluconapin Content (µmol/g DW) | Potassium Content (mg/g DW) |
| Brassica rapa | Turnip Greens | Leaves | 9.65 - 16.02[1] | Not specified |
| Brassica rapa | Chinese Cabbage | Leaves | 0.33 - 23.50[1] | Not specified |
| Brassica rapa | Vegetable Turnip | Leaves | Up to 2.81 (µmol/g FW) | Not specified |
| Brassica napus | - | Seeds | 10.7[2] | 11.4 - 14.2 |
| Brassica napus | - | Leaves | Major component[2] | 30.6 |
| Brassica oleracea | Brussels Sprouts | - | Significant amounts[1] | Not specified |
| Brassica oleracea | Kale | Leaves | Not specified | 24.2 - 40.8[3] |
| Brassica oleracea | Cabbage | Leaves | 0.000[4] | Not specified |
| Brassica oleracea | Cauliflower | Florets | Present[4] | Not specified |
| Brassica oleracea | Kohlrabi | Stems | Not specified | Not specified |
Note: DW = Dry Weight, FW = Fresh Weight. Data is compiled from various sources and direct comparison should be made with caution due to differing analytical methods and sample preparations.
Experimental Protocols
The following sections detail the standard methodologies for the quantification of gluconapin and potassium in Brassica tissues.
Quantification of Gluconapin via High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for glucosinolate analysis and involves extraction, purification, and quantification by HPLC.[1][5]
1. Sample Preparation and Extraction:
- Plant material (e.g., leaves, seeds) is freeze-dried to preserve the chemical composition and then finely ground to a homogenous powder.
- A known mass of the powdered sample is subjected to hot solvent extraction, typically with 70% methanol (B129727) at 75°C, to inactivate the myrosinase enzyme which would otherwise hydrolyze the glucosinolates.[1]
- An internal standard, such as sinigrin, is often added during extraction to improve the accuracy of quantification.
2. Purification by Ion-Exchange Chromatography:
- The crude extract is loaded onto a DEAE-Sephadex A-25 anion-exchange column.
- The column is washed to remove interfering compounds.
- For the analysis of desulfo-glucosinolates, a purified sulfatase solution is applied to the column to enzymatically cleave the sulfate (B86663) group from the glucosinolates.
3. HPLC Analysis:
- The desulfated glucosinolates are eluted from the column.
- The eluate is analyzed using a reversed-phase C18 HPLC column with a water/acetonitrile gradient mobile phase.
- Detection is typically performed using a UV detector at 229 nm.
- Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a certified reference standard of gluconapin or a related glucosinolate with an appropriate response factor.
Quantification of Potassium via Flame Photometry or ICP Spectrometry
Potassium content in plant tissues is commonly determined using atomic absorption spectroscopy, flame photometry, or inductively coupled plasma (ICP) spectrometry.[6][7]
1. Sample Preparation:
- Plant material is thoroughly washed with deionized water to remove any surface contaminants.
- The samples are then dried in an oven at 60-70°C until a constant weight is achieved.
- The dried plant material is ground into a fine powder.
2. Digestion/Extraction:
- Dry Ashing: A known weight of the dried powder is incinerated in a muffle furnace at high temperatures (e.g., 500-550°C). The resulting ash is then dissolved in an acid solution (e.g., nitric acid or a mixture of acids).
- Wet Digestion: The dried plant powder is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) with heating until the organic matter is destroyed.
- Direct Extraction: A simpler method involves extracting the potassium from the ground plant material with a dilute acid solution (e.g., 0.5 N HCl) by shaking for a specific period.[6]
3. Analysis:
- The resulting solution containing the dissolved potassium is appropriately diluted.
- The potassium concentration is measured using a flame photometer, atomic absorption spectrophotometer, or an ICP spectrometer.
- The instrument is calibrated using a series of standard solutions of known potassium concentrations. The concentration in the sample is determined by comparing its emission or absorption signal to the calibration curve.
Visualizations
Experimental Workflow for Gluconapin Quantification
The following diagram illustrates the key steps involved in the analysis of gluconapin from Brassica samples using the HPLC method.
Caption: Workflow for Gluconapin Quantification in Brassica Samples.
Signaling Pathway and Logical Relationships
The conversion of gluconapin to its biologically active form is a critical process initiated by tissue damage. The following diagram illustrates this pathway.
Caption: Hydrolysis of Gluconapin upon Tissue Damage.
References
- 1. benchchem.com [benchchem.com]
- 2. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Expression Analysis of Glucosinolate Biosynthetic Genes and Estimation of Glucosinolate Contents in Edible Organs of Brassica oleracea Subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
Validation of HPLC method for gluconapin potassium analysis according to ICH guidelines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phytochemicals like gluconapin (B99918) potassium is paramount. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comprehensive validation of an HPLC method for gluconapin potassium analysis in accordance with ICH guidelines, and compares its performance with alternative analytical techniques, supported by experimental data.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC with UV detection is a robust and widely used method, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Near-Infrared Spectroscopy (NIRS) offer distinct advantages and disadvantages.
The following table summarizes the performance characteristics of these methods. It is important to note that a direct comparison of all validation parameters is challenging due to the limited availability of comprehensive validation studies for all methods specifically targeting gluconapin under identical conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Near-Infrared Spectroscopy (NIRS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | Correlation of near-infrared spectral data with concentration. |
| Specificity | Good, but can be susceptible to co-eluting compounds with similar UV spectra. | Very high, based on parent and fragment ions, providing excellent specificity. | High, but typically requires derivatization to analyze non-volatile glucosinolates. | Moderate, relies on chemometric models and can be affected by matrix components. |
| Linearity (R²) | ≥ 0.995[1] | Not explicitly found for gluconapin, but generally excellent (R² > 0.99). | R² > 0.999 has been reported for other analytes[2]. | R² of 0.73 in cross-validation against HPLC method reported for gluconapin[3]. |
| Accuracy (% Recovery) | 98.5% - 101.2%[1] | For gluconapin, reported as 78% - 98% at different concentrations. | 98.3% - 101.60% reported for other phytochemicals[2]. | Not typically reported as % recovery; performance is assessed by correlation to a reference method. |
| Precision (%RSD) | Intra-day: ≤ 1.5%, Inter-day: ≤ 2.0% | Satisfactory inter-day and intra-day precision reported for gluconapin. | Intra-day and inter-day precision of ≤2.56% reported for other phytochemicals[2]. | Not typically reported as %RSD; performance is assessed by the standard error of prediction. |
| Limit of Detection (LOD) | 2.5 µg/mL | 0.4–1.6 μM for a range of glucosinolates (UHPLC-MS/MS)[4]. | 0.31 ng/g reported for a different compound in a biological matrix[5]. | Not a direct measurement; depends on the calibration model. |
| Limit of Quantitation (LOQ) | 8.0 µg/mL[1] | Not explicitly found for gluconapin. | Not explicitly found for gluconapin. | Not a direct measurement; depends on the calibration model. |
| Analysis Time | ~20-30 minutes per sample. | ~15-25 minutes per sample. | ~20-40 minutes per sample. | Very rapid, typically < 2 minutes per sample. |
| Sample Preparation | Requires extraction, purification, and enzymatic desulfation. | Can analyze intact glucosinolates, simplifying sample preparation[6]. | Requires extraction and derivatization to increase volatility. | Minimal sample preparation, can often analyze intact samples. |
| Cost & Complexity | Moderate cost and complexity. | High initial cost and complexity. | Moderate to high cost and complexity. | High initial cost, but low running costs. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below is the experimental protocol for the validated HPLC method for this compound analysis.
Validated HPLC Method for this compound Analysis
1. Materials and Reagents:
-
This compound Salt Reference Standard (≥95% purity)
-
Sinigrin Monohydrate (Internal Standard, ≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Sodium Acetate (B1210297) (Analytical grade)
-
Aryl Sulfatase (Type H-1 from Helix pomatia)
-
DEAE-Sephadex A-25 (Ion-exchange resin)
2. Preparation of Solutions:
-
70% Methanol (v/v): Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water.
-
20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with acetic acid.
-
Sulfatase Solution: Prepare a solution of aryl sulfatase in 20 mM sodium acetate buffer.
-
Gluconapin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10.0 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with ultrapure water[1].
3. Sample Preparation and Extraction:
-
Freeze-dry and finely grind the plant material.
-
Extract a known amount of the powdered sample with hot 70% methanol to inactivate myrosinase and extract glucosinolates.
-
Centrifuge the extract and collect the supernatant.
4. Purification and Desulfation:
-
Pass the crude extract through a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column with water.
-
Apply the aryl sulfatase solution to the column and incubate to cleave the sulfate (B86663) group from gluconapin.
-
Elute the desulfated gluconapin with water.
5. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 229 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve of desulfated gluconapin.
Method Validation According to ICH Guidelines
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Techniques: A Logical Overview
The selection of an analytical technique is a critical decision in the workflow of natural product analysis. The following diagram illustrates the logical considerations when choosing between HPLC and alternative methods for gluconapin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Gluconapin Potassium Quantification: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of gluconapin (B99918) potassium, a glucosinolate of significant interest for its potential health benefits.
Gluconapin is a naturally occurring glucosinolate found in cruciferous vegetables.[1] Its breakdown products, isothiocyanates, are being investigated for their antioxidant and antimicrobial properties.[2] Accurate and reliable quantification of gluconapin is crucial for research, quality control in the food industry, and the development of novel therapeutics.[3] This guide presents a cross-validation of two common analytical techniques, HPLC with UV detection and LC-MS, providing detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Method Performance Comparison
The choice between HPLC and LC-MS for gluconapin quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While HPLC with UV detection is a robust and widely used method, LC-MS offers significant advantages in terms of sensitivity and the ability to analyze intact molecules, eliminating the need for a lengthy enzymatic desulfation step.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of desulfated glucosinolates. | Separation based on polarity, detection based on mass-to-charge ratio of intact glucosinolates. |
| Sample Preparation | Requires enzymatic desulfation, a time-consuming step. | Direct analysis of intact glucosinolates, simplifying sample preparation. |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 74% to 119% | 73-124% |
| Precision (RSD) | Intra-day: < 5.4%; Inter-day: < 15.8% | < 15% |
| Limit of Quantification (LOQ) | 0.6 mg (for sinigrin, a related glucosinolate) | 5.72–17.40 nmol/g dry weight |
| Throughput | Lower, due to the desulfation step. | Higher, due to simpler sample preparation and faster analysis times. |
| Selectivity | Good, but can be affected by co-eluting compounds. | Excellent, with high specificity from mass detection. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are provided below. These protocols are based on established methods for glucosinolate analysis.
HPLC with UV Detection Method
This method involves the extraction of glucosinolates, purification using ion-exchange chromatography, enzymatic desulfation to remove the sulfate (B86663) group, and subsequent quantification by reverse-phase HPLC with UV detection.
1. Sample Preparation and Extraction:
-
Flash-freeze plant material in liquid nitrogen and grind to a fine powder.
-
To inactivate the myrosinase enzyme, add hot 70% methanol (B129727) (approximately 70°C) to a known amount of the powdered sample. An internal standard, such as sinigrin, is added at this stage.
-
Vortex the mixture and then centrifuge at 3,000 x g for 10 minutes.
-
Collect the supernatant for purification.
2. Purification (Ion-Exchange Chromatography):
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Load the supernatant onto the column.
-
Wash the column with water and a sodium acetate (B1210297) buffer.
3. Enzymatic Desulfation:
-
Add a solution of aryl sulfatase to the column and incubate to allow for the enzymatic removal of the sulfate group from the glucosinolates.
4. Elution and Analysis:
-
Elute the desulfo-glucosinolates from the column with ultrapure water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column.
-
Detection is typically performed at 229 nm.
-
Quantification is based on a calibration curve of a gluconapin potassium salt reference standard.
LC-MS/MS Method
This method allows for the direct quantification of intact glucosinolates, bypassing the need for desulfation.
1. Sample Preparation and Extraction:
-
Follow the same initial extraction procedure as for the HPLC method (flash-freezing, grinding, and extraction with hot 70% or 80% methanol) to inactivate myrosinase and extract the glucosinolates.
-
Centrifuge the sample and collect the supernatant.
2. Analysis:
-
Inject the supernatant directly into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a modifier like formic acid.
-
Mass spectrometry is performed in negative ion mode, monitoring for specific precursor and product ion transitions for gluconapin. Common fragment ions for glucosinolates include m/z 97 (SO4-) and m/z 259 ([glucose-SO3]-).
-
Quantification is achieved using a calibration curve prepared from a this compound salt reference standard.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the quantification of this compound by HPLC and LC-MS.
References
A Comparative Guide to Glucosinolate Profiling: Unveiling the Characteristics of Gluconapin Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gluconapin (B99918) potassium with other notable glucosinolates. Glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables, are of significant scientific interest due to their potential health benefits, which are largely attributed to their hydrolysis products, isothiocyanates.[1][2] This document offers an objective comparison of their biological activities and analytical profiles, supported by experimental data, to aid in research and development.
Comparative Biological Activities of Glucosinolate Derivatives
Upon plant tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, most notably isothiocyanates.[3] The biological activities of these derivatives, including anticancer, antioxidant, and anti-inflammatory effects, are subjects of intensive research.[1][4]
The isothiocyanate derived from gluconapin, 3-butenyl isothiocyanate, has demonstrated cytotoxic effects against cancer cell lines. The antioxidant and anti-inflammatory actions of isothiocyanates are primarily mediated through the activation of the Nrf2 signaling pathway and the inhibition of the NF-κB signaling pathway, respectively.[2]
Table 1: Comparative Anticancer Activity (IC50 values) of Isothiocyanate Derivatives
| Isothiocyanate Derivative | Cancer Cell Line | IC50 Value |
| 3-Butenyl isothiocyanate (from Gluconapin) | Prostate Cancer (PC-3) | 0.041 µl/ml |
| 3-Butenyl isothiocyanate (from Gluconapin) | Liver Cancer (HepG2) | 89.44 µg/mL |
| 4-Pentenyl isothiocyanate (from Glucobrassicanapin) | Data Not Available | - |
Table 2: Comparative Antioxidant and Anti-inflammatory Activity of Isothiocyanate Derivatives
| Isothiocyanate Derivative | Biological Activity | Key Signaling Pathway |
| 3-Butenyl isothiocyanate (from Gluconapin) | Antioxidant, Anti-inflammatory | Nrf2 activation, NF-κB inhibition |
| 4-Pentenyl isothiocyanate (from Glucobrassicanapin) | Antioxidant, Anti-inflammatory | Nrf2 activation, NF-κB inhibition |
Glucosinolate Content in Various Brassica Species
The concentration and composition of glucosinolates, including gluconapin, vary significantly among different Brassica species and even between different parts of the same plant.[5][6] This variation is influenced by genetic factors, environmental conditions, and the developmental stage of the plant.[5] Aliphatic glucosinolates are the predominant type in many Brassica species.[7]
Table 3: Comparative Glucosinolate Content in Selected Brassica Species (μmol/g Dry Weight)
| Brassica Species | Gluconapin (GNA) | Glucobrassicanapin (GBN) | Progoitrin (PRO) | Total Glucosinolates |
| B. rapa (Turnip Greens) | 9.65 - 16.02 | Present | Present | 11.8 - 74.0 |
| B. rapa (Chinese Cabbage) | 0.33 - 23.50 | Present | Present | - |
| B. juncea (Leaf Mustard) | - | High Content | - | High Content |
| B. oleracea (Broccoli) | - | - | - | >100 |
| B. oleracea (Cabbage) | - | - | High Content | >100 |
| B. oleracea (Kale) | - | - | - | - |
| B. napus (Oilseed Rape) | Present | - | - | - |
Experimental Protocols
Accurate glucosinolate profiling is crucial for research and development. The following sections detail common experimental protocols for glucosinolate analysis.
Glucosinolate Extraction and Desulfation for HPLC Analysis
This method is widely used for the quantification of glucosinolates.[8]
-
Sample Preparation: Freeze-dry and finely grind the plant material.[5]
-
Extraction:
-
Add 70% methanol (B129727) to the ground sample.
-
Incubate in a water bath at 75°C for 20 minutes to inactivate myrosinase.[5][8]
-
Further enhance extraction using an ultrasonic bath for 15 minutes.[5]
-
Centrifuge the sample and collect the supernatant.[5]
-
-
Purification and Desulfation:
-
Load the supernatant onto a mini-column prepared with an ion-exchange resin (e.g., DEAE-Sephadex A-25).[5]
-
Wash the column to remove impurities.
-
Add a purified sulfatase solution and incubate overnight at room temperature to cleave the sulfate (B86663) group, yielding desulfoglucosinolates.[5][8]
-
-
Elution and Analysis:
Analysis of Intact Glucosinolates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of intact glucosinolates without the need for desulfation.[9][10]
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.[11]
-
Extraction:
-
LC-MS/MS Analysis:
-
Inject the extract into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for separation.[9][10]
-
Detection is performed using mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for quantification. For gluconapin, a characteristic precursor ion to product ion transition would be monitored.[11]
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows.
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.
Caption: Standard workflow for HPLC-based glucosinolate profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gluconapin potassium | 245550-57-6 | VJA55057 | Biosynth [biosynth.com]
- 4. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops [mdpi.com]
- 7. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of Gluconapin Potassium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and expected performance parameters for the accurate measurement of gluconapin (B99918) potassium, a significant glucosinolate found in cruciferous plants. Establishing robust and reproducible analytical methods is crucial for research, quality control in the food industry, and the development of therapeutic agents. This document outlines validated experimental protocols and presents key performance data to facilitate inter-laboratory comparisons and ensure the reliability of analytical results.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of gluconapin.[1] These parameters are critical for establishing the reliability and reproducibility of the method in an inter-laboratory setting.
| Validation Parameter | Performance Metric | Specification/Result |
| Linearity | ||
| Range | 10 - 500 µg/mL[1] | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy | ||
| Recovery | 98% - 102% | |
| Precision | ||
| Repeatability (RSD%) | < 2.0% | |
| Intermediate Precision (RSD%) | < 3.0% | |
| Specificity | ||
| Peak Purity | No interference from blank, placebo, or degradation products | |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.5 - 2 pmol (for LC-MS/MS)[2] | |
| Limit of Quantification (LOQ) | 10 µg/mL[1] |
Experimental Protocols
Accurate quantification of gluconapin potassium necessitates meticulous adherence to validated experimental protocols. The following sections detail the key steps from sample preparation to analytical measurement.
Sample Preparation
The initial preparation of the plant material is a critical step to ensure the stability and efficient extraction of gluconapin.
-
Sample Collection and Pre-treatment : Plant materials should be freeze-dried immediately after harvesting to prevent enzymatic degradation of glucosinolates.[1] The freeze-dried material is then finely ground to a homogenous powder.
-
Inactivation of Myrosinase : To prevent the enzymatic hydrolysis of glucosinolates, the powdered sample is subjected to heat inactivation. This is typically achieved by extracting with boiling solvents.
Extraction of Gluconapin
A validated method for the extraction of gluconapin from the prepared plant matrix is outlined below.
-
Extraction Solvent : A solution of 70% methanol (B129727) in ultrapure water is commonly used for efficient extraction.
-
Procedure :
-
Accurately weigh a portion of the dried, powdered plant material.
-
Add the 70% methanol solution at a specified solvent-to-sample ratio.
-
Heat the mixture to boiling for a short period to ensure myrosinase inactivation and enhance extraction efficiency.
-
After cooling, the mixture is centrifuged to separate the solid debris from the supernatant containing the extracted glucosinolates.
-
The supernatant is collected for further purification.
-
Purification by Solid-Phase Extraction (SPE)
Purification of the crude extract is essential to remove interfering compounds prior to HPLC analysis. Anion-exchange chromatography is a widely used technique for this purpose.
-
SPE Column : A DEAE-Sephadex A-25 column is typically employed.
-
Procedure :
-
The crude extract is loaded onto the pre-conditioned anion-exchange column.
-
The column is washed with a suitable buffer to remove impurities.
-
The glucosinolates, including gluconapin, are retained on the column.
-
Enzymatic Desulfation
For quantification by HPLC with UV detection, a desulfation step is required to remove the sulfate (B86663) group from the glucosinolates, resulting in the formation of desulfoglucosinolates which have better chromatographic properties.
-
Enzyme : A purified aryl sulfatase solution is applied to the SPE column containing the bound glucosinolates.
-
Procedure :
-
The sulfatase solution is passed through the column.
-
The enzymatic reaction is allowed to proceed for a specified period, typically overnight, at room temperature.
-
The resulting desulfoglucosinolates are then eluted from the column with ultrapure water.
-
Analytical Measurement by HPLC-UV
The final quantification of desulfo-gluconapin is performed using a validated reverse-phase HPLC method with UV detection.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column.
-
Mobile Phase : A gradient of water and acetonitrile (B52724) is typically used.
-
Detection : UV detection at a wavelength of 229 nm.
-
-
Quantification : Quantification is achieved by comparing the peak area of the desulfo-gluconapin in the sample to a calibration curve generated from a certified this compound salt reference standard. Sinigrin monohydrate can be used as an internal standard.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the measurement of this compound.
Caption: Experimental workflow for this compound measurement.
Caption: Key validation parameters for ensuring inter-laboratory comparability.
References
A Comparative Analysis of Gluconapin and Potassium Levels in Wild vs. Cultivated Brassica
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gluconapin (B99918) and potassium levels in wild and cultivated Brassica species. Understanding the variations in these compounds between domesticated crops and their wild progenitors is crucial for agricultural innovation, nutritional science, and the exploration of novel therapeutic agents. This document summarizes available quantitative data, details the experimental methodologies for their measurement, and illustrates relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the available data for gluconapin and potassium levels in various wild and cultivated Brassica species. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in analytical methods, environmental conditions, and the specific tissues analyzed may contribute to variations in reported values.
Table 1: Gluconapin Content in Wild and Cultivated Brassica Species
| Species | Type | Cultivar/Variety | Plant Part | Gluconapin Content | Reference |
| Brassica rapa | Cultivated | Turnip Greens | Leaves | 9.65 - 16.02 µmol/g DW | [1] |
| Brassica rapa | Cultivated | Chinese Cabbage | Leaves | 0.33 - 23.50 µmol/g DW | [1] |
| Brassica rapa | Cultivated | Vegetable Turnip | Leaves | up to 281 µmol/100g FW | [1] |
| Brassica rapa subsp. chinensis var. parachinensis | Cultivated | Choy Sum | Leaves | 117.38 - 13,111.41 µmol/kg DW | [2] |
| Brassica oleracea | Cultivated | Brussels Sprouts | Buds | Significant amounts | [1] |
| Brassica incana | Wild | - | Leaves & Roots | 3-Butenyl isothiocyanate (hydrolysis product of gluconapin) detected as a major volatile compound | [3][4] |
| Brassica fruticulosa | Wild | - | Leaves & Roots | 3-Butenyl isothiocyanate (hydrolysis product of gluconapin) detected as a major volatile compound in roots | [4] |
DW = Dry Weight, FW = Fresh Weight
Table 2: Potassium (K) Content in Wild and Cultivated Brassica Species
| Species | Type | Cultivar/Variety | Plant Part | Potassium (K) Content | Reference |
| Brassica oleracea | Wild | - | Leaves | 548 mg/100g | [5] |
| Brassica oleracea var. capitata | Cultivated | Cabbage | Head | 187.33–323.33 mg/100 g FW | [6] |
| Brassica oleracea var. gemmifera | Cultivated | Brussels Sprouts | Buds | 389 mg/100g | [7] |
| Brassica rapa | Cultivated | - | - | High requirement, up to 2.7-5.1 kg per tonne of crop | [8] |
| Brassica spp. | Cultivated | Cabbage | Head | K content decreased with zeolite application in one study | [9] |
FW = Fresh Weight
Experimental Protocols
Quantification of Gluconapin by High-Performance Liquid Chromatography (HPLC)
This method is a standard approach for the analysis of glucosinolates in plant tissues.
-
Sample Preparation and Extraction:
-
Plant material (e.g., leaves, roots) is typically freeze-dried to preserve the chemical composition and then finely ground to a homogenous powder.
-
A known mass of the powdered sample is extracted with a hot solvent, usually 70% methanol, to inactivate the enzyme myrosinase, which would otherwise hydrolyze the glucosinolates.[10]
-
An internal standard, such as sinigrin, is often added during extraction for accurate quantification.[1]
-
-
Purification and Desulfation:
-
The crude extract is centrifuged, and the supernatant is loaded onto an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
The column is washed to remove interfering compounds.
-
A purified sulfatase enzyme solution is applied to the column to cleave the sulfate (B86663) group from the glucosinolates, converting them to their desulfo- forms. This step is necessary for detection by UV spectrophotometry.[1]
-
-
HPLC Analysis:
-
The desulfoglucosinolates are eluted from the column with purified water.
-
The eluate is then analyzed by reverse-phase HPLC with a UV detector, typically at a wavelength of 229 nm.
-
Quantification is achieved by comparing the peak area of the analyte with that of a known concentration of a desulfoglucosinolate standard (e.g., desulfo-sinigrin) and applying a response factor.
-
Determination of Potassium by Atomic Absorption Spectrophotometry (AAS)
This is a widely used method for the determination of elemental composition in biological samples.
-
Sample Preparation and Digestion:
-
The plant material is first washed with deionized water to remove any surface contamination.
-
The samples are then oven-dried to a constant weight and ground into a fine powder.
-
A known weight of the dried powder is subjected to acid digestion to break down the organic matrix and bring the minerals into solution. A common procedure involves wet digestion with a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄).
-
-
Sample Analysis:
-
The digested sample is diluted to a known volume with deionized water.
-
The potassium concentration in the diluted solution is then determined using an atomic absorption spectrophotometer.
-
The instrument is calibrated using a series of standard solutions of known potassium concentrations. The absorbance of the sample is measured, and the concentration is calculated from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. snapcalorie.com [snapcalorie.com]
- 6. researchgate.net [researchgate.net]
- 7. Brussels sprout - Wikipedia [en.wikipedia.org]
- 8. Brassica vegetables—an undervalued nutritional goldmine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 10. benchchem.com [benchchem.com]
The Impact of Processing on Gluconapin Potassium Levels in Vegetables: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gluconapin (B99918), a prominent glucosinolate found in Brassica vegetables, and its hydrolysis products, are of significant interest to the scientific community due to their potential anti-carcinogenic properties.[1] However, the concentration of this bioactive compound is highly susceptible to degradation during various processing and cooking methods. This guide provides a comparative analysis of the effects of different processing techniques on gluconapin potassium concentration, supported by experimental data, to aid researchers in understanding its stability and optimizing its retention in dietary sources and for potential therapeutic applications.
Quantitative Analysis of Gluconapin Loss During Processing
The thermal lability of gluconapin is a critical factor influencing its concentration in cooked vegetables. The following table summarizes the percentage loss of gluconapin in red cabbage subjected to various common cooking methods.
| Processing Method | Boiling | Steaming | Microwaving | Frying | Stir-frying |
| Gluconapin Loss (%) | 27.41 | 26.01 | 5.67 | 92.29 | 95.88 |
| Data sourced from a 2021 study on the effects of processing on glucosinolate profiles in red cabbage.[2] |
As the data indicates, high-heat, low-moisture cooking methods such as frying and stir-frying result in the most substantial degradation of gluconapin.[2] In contrast, microwaving appears to be the most conservative method, retaining the highest concentration of this glucosinolate.[2] Boiling and steaming result in moderate losses.[2] It is important to note that the stability of gluconapin can also vary between different vegetables. For instance, gluconapin in broccoli has been found to be more stable during thermal processing compared to its stability in Brussels sprouts.
Experimental Protocols
Accurate quantification of gluconapin is essential for research into its dietary intake and biological activity. Below are detailed methodologies for the extraction and analysis of gluconapin from vegetable matrices.
Protocol 1: Extraction and Quantification of Intact Gluconapin via LC-MS/MS
This protocol is a widely used method for the analysis of intact glucosinolates.
1. Sample Preparation and Myrosinase Inactivation:
-
Immediately flash-freeze collected plant tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
To inactivate the myrosinase enzyme and prevent enzymatic degradation of gluconapin, add a pre-heated solvent. A common method is to add the frozen plant powder to a boiling 70% (v/v) methanol-water solution in a 1:10 (w/v) ratio.
2. Extraction:
-
Vortex the sample for 30 seconds to 1 minute to ensure thorough mixing.
-
Incubate the sample in a 70°C water bath for 30 minutes.
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes.
-
Collect the supernatant. For enhanced extraction efficiency, the extraction process can be repeated on the remaining pellet, and the supernatants combined.
3. Purification (Optional but Recommended):
-
Purify the crude extract using a DEAE (diethylaminoethyl) anion exchange column.
-
Load the supernatant onto a pre-equilibrated DEAE column.
-
Wash the column with ultrapure water to remove interfering compounds.
-
Elute the purified glucosinolates with an appropriate buffer.
4. LC-MS/MS Analysis:
-
Filter the final extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
Generate a calibration curve using a certified gluconapin standard.
-
Calculate the concentration of gluconapin in the sample based on the peak area relative to the standard curve.
Protocol 2: Extraction and HPLC Analysis of Desulfo-Gluconapin
This protocol involves enzymatic desulfation prior to HPLC analysis.
1. Extraction:
-
Follow the sample preparation and extraction steps outlined in Protocol 1.
2. Purification and Desulfation:
-
Prepare mini-chromatography columns with an anion exchanger like DEAE-Sephadex A-25.
-
Load the crude extract onto the column, allowing the glucosinolates to bind to the resin.
-
Wash the column with 70% methanol (B129727) and then ultrapure water to remove impurities.
-
Add 75 µL of purified arylsulfatase solution to the top of the column resin and incubate to enzymatically remove the sulfate (B86663) group from gluconapin.
3. Elution and HPLC Analysis:
-
Elute the resulting desulfo-gluconapin from the column with ultrapure water.
-
Analyze the eluate using an HPLC system with a C18 column and a UV detector at 229 nm.
-
Quantify the desulfo-gluconapin by comparing its peak area to a standard curve prepared from desulfated sinigrin, using an appropriate response factor.
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagram illustrates the key steps in the extraction and analysis of gluconapin.
Caption: Experimental workflow for gluconapin quantification.
Signaling Pathways
While specific signaling pathways for gluconapin are intrinsically linked to the broader glucosinolate-myrosinase system, its biological effects are primarily mediated by its hydrolysis products, such as isothiocyanates. Upon tissue damage, myrosinase hydrolyzes gluconapin, leading to the formation of bioactive compounds that can modulate various signaling pathways involved in cellular processes like inflammation and carcinogenesis. Further research into the specific downstream targets of gluconapin-derived compounds is ongoing.
References
Comparative Guide to the Quantification of Gluconapin Potassium: Internal Standard Method vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of gluconapin (B99918) potassium, with a primary focus on the robust internal standard (IS) method using High-Performance Liquid Chromatography (HPLC). The performance of the IS method is objectively compared with alternative techniques, including external standard HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometric analysis. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.
Overview of Quantification Methods
The accurate quantification of gluconapin, a glucosinolate of interest for its potential health benefits, is crucial in various fields from agriculture to pharmaceutical development.[1] The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[2]
-
Internal Standard (IS) HPLC Method: This method involves adding a known amount of a structurally similar compound (the internal standard, e.g., sinigrin) to both the sample and calibration standards.[1][3] The ratio of the analyte's response to the IS's response is used for quantification, which corrects for variations in sample preparation and injection volume, thereby improving precision and accuracy.[3][4]
-
External Standard (ES) HPLC Method: In this approach, a calibration curve is generated from the responses of external standards of known concentrations.[4] The concentration of the analyte in the sample is determined by comparing its response to the calibration curve. This method is simpler but can be more susceptible to errors from sample preparation and injection variability.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity by separating compounds based on their polarity and identifying them by their mass-to-charge ratio.[2][5] It is particularly useful for analyzing complex matrices and for quantifying intact glucosinolates without the need for desulfation.[6][7]
-
Spectrophotometric Method: This is a simpler and faster method for determining the total glucosinolate content.[8][9] It is based on a colorimetric reaction but lacks the specificity to quantify individual glucosinolates like gluconapin.[8][10]
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical methods for gluconapin quantification.
| Parameter | Internal Standard HPLC-UV | External Standard HPLC-UV | LC-MS/MS | Spectrophotometric |
| Principle | Chromatographic separation with UV detection, quantification based on analyte-to-IS peak area ratio.[3] | Chromatographic separation with UV detection, quantification based on external calibration curve.[4] | Chromatographic separation with mass spectrometric detection based on mass-to-charge ratio. | Colorimetric reaction of a hydrolysis product with a reagent.[9] |
| Specificity | High; can resolve gluconapin from other glucosinolates. | Moderate to high; susceptible to co-eluting compounds with similar UV spectra.[2] | Very high; identification based on parent and fragment ions.[2] | Low; measures total glucosinolates, not specific to gluconapin.[8] |
| Sensitivity (LOD) | ~1 µg/mL.[2] | Similar to IS HPLC-UV. | Very high (~1-10 ng/mL).[2] | Lower sensitivity compared to chromatographic methods.[9] |
| Precision | Excellent; corrects for injection volume and sample preparation variability. | Good; can be affected by injection volume and sample preparation errors.[11] | Excellent. | Good for total glucosinolates. |
| Accuracy | High; improved by the use of an internal standard.[12] | Good; dependent on the accuracy of the calibration curve and sample preparation. | High. | Moderate; can be affected by interfering substances. |
| Cost | Moderate. | Moderate. | High. | Low. |
| Throughput | Moderate. | Moderate. | High. | High. |
Experimental Protocols
This protocol is adapted from validated methods for glucosinolate analysis.[1][6]
a) Materials and Reagents:
-
Gluconapin Potassium Salt Reference Standard (≥95% purity)
-
Sinigrin (B192396) Monohydrate (Internal Standard, ≥99% purity)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure Water
-
DEAE-Sephadex A-25 (ion-exchange resin)
-
Aryl Sulfatase (Type H-1 from Helix pomatia)
-
Plant material (freeze-dried and finely ground)
b) Sample Preparation and Extraction:
-
Weigh approximately 100 mg of the ground plant material into a centrifuge tube.
-
Add a known amount of sinigrin internal standard.
-
Add 1.0 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase enzymes.[1]
-
Vortex and incubate in a 70°C water bath for 30 minutes.
-
Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.[1]
c) Purification and Desulfation:
-
Pass the crude extract through a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column with water to remove impurities.
-
Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature to convert glucosinolates to desulfo-glucosinolates.
d) HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 229 nm
-
Quantification: Calculate the ratio of the peak area of desulfo-gluconapin to the peak area of the desulfo-sinigrin internal standard. Determine the concentration using a calibration curve prepared with known concentrations of gluconapin and a constant concentration of sinigrin.
a) External Standard HPLC Method: The protocol is similar to the internal standard method, but no internal standard is added. Quantification is based on a calibration curve generated by plotting the peak areas of gluconapin standards against their concentrations.
b) LC-MS/MS Method: Sample extraction is similar to the HPLC method, often without the need for the desulfation step. The crude extract, after filtration, can be directly injected into the LC-MS/MS system.[6] Separation is achieved on a C18 column, and detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
c) Spectrophotometric Method for Total Glucosinolates:
-
Extract glucosinolates from the plant material as described for the HPLC method.
-
Isolate the glucosinolates using an anion-exchange column.
-
Hydrolyze the glucosinolates with sodium hydroxide (B78521) to release 1-thioglucose.[9]
-
Add ferricyanide (B76249) and measure the decrease in absorbance at 420 nm.[9]
-
Quantify the total glucosinolate content by comparing the absorbance change to a standard curve prepared with a known glucosinolate like sinigrin.[13]
Quantitative Data Summary
The following tables present typical validation data for the quantification of gluconapin using the internal standard HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | < 1.5% |
Table 2: Method Validation Data for Internal Standard HPLC
| Parameter | Specification | Typical Result |
| Linearity (Concentration Range) | 10 - 500 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | - | ~2.5 µg/mL |
| Limit of Quantification (LOQ) | - | ~8.0 µg/mL |
| Robustness | No significant impact on results from minor variations in flow rate, temperature, or mobile phase composition. | Method is robust. |
Data is based on expected outcomes for a validated method as described in the literature.[1]
Visualizations
Caption: Experimental workflow for gluconapin quantification using the internal standard HPLC method.
Caption: Logical relationships in selecting an analytical method for gluconapin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables. | Semantic Scholar [semanticscholar.org]
Comparative Antimicrobial Activity of Gluconapin Potassium Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial properties of gluconapin (B99918) potassium derivatives. The focus is on the primary bioactive hydrolysis product, 3-butenyl isothiocyanate, with supporting data on other relevant isothiocyanates.
Gluconapin, a glucosinolate found in cruciferous vegetables, is typically available as its potassium salt. The antimicrobial activity of gluconapin is primarily attributed to its hydrolysis into isothiocyanates (ITCs), a reaction catalyzed by the enzyme myrosinase upon plant cell disruption. The principal derivative of gluconapin is 3-butenyl isothiocyanate, which has demonstrated a broad spectrum of activity against various pathogenic and spoilage microorganisms. This guide summarizes the available quantitative data, details the experimental methodologies for assessing antimicrobial efficacy, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of isothiocyanates is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for 3-butenyl isothiocyanate and other structurally related isothiocyanates against a range of bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Butenyl Isothiocyanate and Other Isothiocyanates against Bacteria
| Isothiocyanate | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| 3-Butenyl Isothiocyanate | Bacillus cereus | >1000 | Aeromonas hydrophila | 1000 |
| Bacillus subtilis | - | Pseudomonas aeruginosa | >1000 | |
| Listeria monocytogenes | - | Salmonella enterica | >1000 | |
| Staphylococcus aureus | - | Serratia marcescens | >1000 | |
| Allyl Isothiocyanate (AITC) | Bacillus cereus | 100 | Escherichia coli | 100 |
| Staphylococcus aureus | 100 | Pseudomonas aeruginosa | 100 | |
| Listeria monocytogenes | 100 | Salmonella Typhimurium | 100 | |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus (MRSA) | 2.9 - 110[1] | Escherichia coli | 70 |
| Bacillus cereus | <100 | Campylobacter jejuni | 1.25 - 5 | |
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 100 | Escherichia coli | 100 |
| Listeria monocytogenes | 100 | Pseudomonas aeruginosa | 100 |
Table 2: Minimum Inhibitory Concentration (MIC) of Isothiocyanates against Fungi
| Isothiocyanate | Fungal Species | MIC (µg/mL) |
| 3-Butenyl Isothiocyanate | Candida albicans | - |
| Aspergillus niger | - | |
| Allyl Isothiocyanate (AITC) | Candida albicans | 125[2] |
| Aspergillus niger | - | |
| Benzyl Isothiocyanate (BITC) | Aspergillus fumigatus | 25[3] |
| Candida albicans | - |
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the antimicrobial activity of compounds like isothiocyanates.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the isothiocyanate (e.g., 3-butenyl isothiocyanate) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Growth Medium: Use an appropriate sterile liquid growth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microorganism: Prepare a fresh overnight culture of the test microorganism.
- 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- Aseptically pick several colonies from a fresh agar (B569324) plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Add 100 µL of sterile growth medium to all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
4. Inoculation of the Microtiter Plate:
- Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted test compound.
- Include a positive control (medium with inoculum, no test compound) and a negative control (medium only) on each plate.
5. Incubation:
- Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
6. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
- Optionally, a viability indicator such as resazurin (B115843) can be added to aid in the determination of the endpoint.
Mechanism of Action and Experimental Workflow
The antimicrobial action of isothiocyanates is primarily attributed to their ability to disrupt the cell membrane of microorganisms. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with various cellular components, including proteins and enzymes, further contributing to its antimicrobial effect.
Signaling Pathway: Cell Membrane Disruption by Isothiocyanates
Caption: Mechanism of antimicrobial action of isothiocyanates.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Logical Relationship: From Gluconapin to Antimicrobial Action
Caption: Hydrolysis of gluconapin to its active antimicrobial compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Gluconapin Potassium
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and efficient work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of gluconapin (B99918) potassium, a glucosinolate found in various plants. Adherence to these protocols is essential for minimizing environmental impact and ensuring regulatory compliance.
While some safety data sheets (SDS) may classify gluconapin potassium as non-hazardous, it is best practice to handle all laboratory chemicals with caution and follow established hazardous waste disposal procedures.[1][2][3] One SDS notes that this compound may cause an allergic skin reaction.[2] Therefore, treating it as chemical waste is the most prudent approach.
Summary of Key Disposal and Safety Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Hazard Classification | May cause an allergic skin reaction. Treat as hazardous chemical waste. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | [2] |
| Primary Disposal Method | Collection for professional hazardous waste disposal. | [4][5][6] |
| Drain Disposal | Prohibited. Hazardous chemicals should not be poured down the drain. | [4][5][6] |
| Solid Waste (Trash) Disposal | Prohibited. Do not dispose of in regular trash. | [7] |
| Container Requirements | Use a clearly labeled, leak-proof container compatible with the chemical (e.g., High-Density Polyethylene - HDPE). Keep the container closed except when adding waste. | [6][8] |
| Storage of Waste | Store in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation. | [5][8] |
| Spill Cleanup | Contain the spill with absorbent materials (e.g., sand, vermiculite), collect the absorbed material into a designated waste container, and arrange for professional disposal. | [9] |
Step-by-Step Disposal Protocol
Follow these detailed steps for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including safety goggles or glasses, chemical-resistant gloves, and a laboratory coat.[2]
Step 2: Waste Segregation and Collection Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately.[8]
-
Designated Container: Collect this compound waste in a designated, leak-proof container that is chemically compatible. The container must be clearly labeled as "Hazardous Waste" and identify the contents (i.e., "this compound Waste").[5][6] The original container may be used if it is in good condition.[8]
-
Keep Container Closed: Waste containers must be kept securely capped at all times, except when adding or removing waste.[4][5][8]
Step 3: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs) for the temporary storage of waste.
-
Location: The SAA must be at or near the point of waste generation.[5][6]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals, the limit is one quart of liquid or one kilogram of solid.[5]
-
Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[8]
Step 4: Arranging for Final Disposal Once the waste container is full or has been in the SAA for up to one year (provided accumulation limits are not exceeded), it must be removed for final disposal.[5][8]
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[4][5] Contact them to schedule a pickup.
-
Documentation: Ensure all necessary waste disposal forms and documentation required by your institution are completed accurately.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with environmental regulations.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Gluconapin Potassium
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Gluconapin potassium salt. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The recommended personal protective equipment (PPE) for handling this compound is detailed below. This is based on the potential for allergic skin reactions and the general handling of chemical powders.[1][2][3]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Clothing: A lab coat or other suitable protective clothing should be worn.[2] |
| Respiratory Protection | An approved/certified respirator (e.g., N95 or equivalent) should be used, especially when handling the powder and if ventilation is inadequate, to avoid inhaling dust.[2][5] |
Health and Safety Information
| Hazard Classification | Description |
| Primary Hazard | May cause an allergic skin reaction.[1][2][3] |
| Precautionary Statements | - Do not get in eyes, on skin, or on clothing.[1][2][3] - Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3] - Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
First Aid Procedures
Immediate actions to be taken in case of exposure to this compound are outlined below.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] If irritation or an allergic reaction develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to minimize risk.
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.
-
Ventilation : Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4]
-
Dispensing : When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[6]
Accidental Release Measures
In the event of a spill:
-
Evacuate : Clear the area of all non-essential personnel.[7]
-
Ventilate : Ensure the area is well-ventilated.[6]
-
Containment : Prevent the powder from spreading or entering drains.[4][7]
-
Clean-up :
Disposal Plan
-
Waste Collection : All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.[2]
-
Disposal Regulations : Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations. Do not dispose of it down the drain.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
